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Quinazoline-5-carboxylic acid;sodium salt

Cat. No.: B12334819
M. Wt: 197.15 g/mol
InChI Key: ATYJHWCHGFJULH-UHFFFAOYSA-N
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Description

Significance of the Quinazoline (B50416) Heterocyclic System in Chemical Biology

The quinazoline ring system, a fused aromatic heterocycle composed of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a cornerstone in the field of medicinal chemistry. wikipedia.orgnih.gov Its structural and chemical properties make it a highly versatile scaffold for the development of therapeutic agents.

In medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The quinazoline nucleus is widely recognized as such a scaffold. nih.govresearchgate.netnih.gov This privileged nature is attributed to its rigid, planar structure and the presence of nitrogen atoms that can act as hydrogen bond acceptors, facilitating interactions with a variety of biological receptors and enzymes. nih.gov The ability to easily modify the quinazoline core at various positions allows for the creation of large libraries of derivatives, enhancing the probability of discovering compounds with desired biological activities. This has made the quinazoline moiety a focal point for researchers aiming to develop novel drugs. nih.govresearchgate.net

The versatility of the quinazoline scaffold has led to the discovery of derivatives with an extensive range of pharmacological activities. nih.govnih.gov These compounds have been investigated and developed for numerous therapeutic applications. The broad spectrum of biological responses associated with the quinazoline system has cemented its importance in pharmaceutical research. nih.govnih.gov

Table 1: Selected Pharmacological Activities of Quinazoline Derivatives

Pharmacological Activity Description
Anticancer Derivatives like Gefitinib and Lapatinib function as kinase inhibitors, targeting signaling pathways crucial for cancer cell growth. wikipedia.org Other derivatives have shown efficacy against various cancer cell lines. nih.govresearchgate.netmdpi.com
Antimicrobial Includes antibacterial and antifungal properties. researchgate.netnih.govmdpi.com Research has confirmed the antibacterial activity of certain quinazolinone derivatives to be higher than some standard drugs. mdpi.com
Anti-inflammatory Certain quinazoline compounds have demonstrated significant anti-inflammatory potency. nih.govnih.gov
Antiviral The scaffold has been explored for its potential in developing antiviral agents, including those against HIV. nih.govnih.govmdpi.com
Anticonvulsant Several quinazoline derivatives have been identified as having anticonvulsant properties. researchgate.netnih.gov
Antihypertensive The quinazoline nucleus is a component of drugs developed to treat hypertension. nih.govscispace.com
Antimalarial The scaffold has been investigated for its activity against malaria parasites. researchgate.netnih.gov
Anti-Alzheimer's Disease Recent research explores quinazoline derivatives as multi-target agents against Alzheimer's disease, inhibiting cholinesterases and β-amyloid aggregation. nih.gov

| Antitubercular | Quinazoline molecules have been explored as a potent scaffold for developing agents against Mycobacterium tuberculosis. nih.govmdpi.com |

Rationale for Research on Quinazoline Carboxylic Acids

The strategic modification of privileged scaffolds is a key tactic in drug discovery. The introduction of a carboxylic acid group onto the quinazoline framework represents a deliberate design choice aimed at modulating the molecule's physicochemical and biological properties.

The carboxylic acid functional group (-COOH) is a highly polar moiety that plays a pivotal role in chemistry and biology. longdom.orgijaem.net Its inclusion in a drug candidate can be important for several reasons. The group's acidity allows it to exist as a carboxylate anion at physiological pH, which can enhance water solubility and facilitate interactions with positively charged residues in biological targets like enzymes and receptors. ijaem.net Carboxylic acids are integral to numerous biological processes, including cellular metabolism, and are key components of many natural and synthetic therapeutic agents. longdom.orgresearchgate.net They can act as hydrogen bond donors and acceptors, providing crucial anchor points for binding to target proteins. longdom.org Furthermore, the carboxylate group can be metabolically activated within cells, for example, through phosphorylation, to participate in specific biochemical reactions. libretexts.org

This article focuses specifically on the isomer Quinazoline-5-carboxylic acid and its corresponding sodium salt. The position of the carboxylic acid group on the quinazoline ring system is critical, as different isomers can have distinct properties and biological activities. The "-5-" designation indicates that the carboxylic acid group is attached to the fifth carbon atom of the quinazoline ring structure. The sodium salt form is often prepared to enhance the compound's stability and solubility in aqueous media, which is a common practice in pharmaceutical development.

Table 2: Chemical Properties of Quinazoline-5-carboxylic acid

Property Value Source
Chemical Formula C₉H₆N₂O₂ PubChem nih.gov
IUPAC Name quinazoline-5-carboxylic acid PubChem nih.gov
Molar Mass 174.16 g/mol PubChem nih.gov
Monoisotopic Mass 174.042927438 Da PubChem nih.gov
SMILES C1=CC(=C2C=NC=NC2=C1)C(=O)O PubChem nih.gov

| InChIKey | SAEANAIRQNGUJY-UHFFFAOYSA-N | PubChem nih.gov |

Historical Context of Quinazoline Synthesis and Derivatization

The history of quinazoline chemistry dates back to the late 19th century. The first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was prepared by Griess in 1869 through the reaction of cyanogen (B1215507) with anthranilic acid. nih.gov However, the synthesis of the parent quinazoline heterocycle was first reported by August Bischler and Lang in 1895, which they achieved through the decarboxylation of quinazoline-2-carboxylic acid. wikipedia.orgmdpi.comresearchgate.net

Another early and significant synthesis was reported by Siegmund Gabriel in 1903. His method involved the reduction of o-nitrobenzylamine to 2-aminobenzylamine, which was then condensed with formic acid to yield a dihydroquinazoline (B8668462) intermediate. This intermediate was subsequently oxidized to produce the final quinazoline compound. wikipedia.org Since these initial discoveries, a multitude of synthetic methods have been developed, reflecting the compound's importance. These include the Niementowski synthesis for producing 4-oxo-3,4-dihydroquinazolines from anthranilic acid and amides, as well as modern, eco-friendly approaches like microwave-assisted and metal-catalyzed reactions to efficiently create diverse quinazoline derivatives. nih.govmdpi.comopenmedicinalchemistryjournal.comorganic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2NaO2 B12334819 Quinazoline-5-carboxylic acid;sodium salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6N2NaO2

Molecular Weight

197.15 g/mol

InChI

InChI=1S/C9H6N2O2.Na/c12-9(13)6-2-1-3-8-7(6)4-10-5-11-8;/h1-5H,(H,12,13);

InChI Key

ATYJHWCHGFJULH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NC=NC2=C1)C(=O)O.[Na]

Origin of Product

United States

Synthetic Methodologies and Strategies for Quinazoline Carboxylic Acids

General Synthetic Routes to the Quinazoline (B50416) Core

The construction of the fundamental quinazoline ring system can be achieved through several strategic approaches. These methods provide the foundational framework upon which further functionalization, such as the introduction of a carboxylic acid group, can be performed.

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for synthesizing quinazoline derivatives. frontiersin.orgacs.org These reactions combine three or more starting materials in a single reaction vessel to form a complex product in one step, minimizing waste and simplifying purification processes. acs.orgwisdomlib.org A common approach involves the condensation of a 2-amino benzophenone (B1666685) derivative, an aldehyde, and an ammonia (B1221849) source. dergipark.org.tr For instance, the synthesis of 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid sodium salt has been achieved through a one-pot, three-component condensation of (2-amino-phenyl)-oxo-acetic acid sodium salt, 4-chlorobenzaldehyde (B46862), and ammonium (B1175870) acetate (B1210297). dergipark.org.trhacettepe.edu.tr This strategy highlights the power of MCRs to rapidly assemble the quinazoline core with desired substituents. acs.org

Table 1: Examples of One-Pot Multicomponent Reactions for Quinazoline Synthesis

Starting Materials Catalyst/Reagents Product Type Yield Reference
(2-amino-phenyl)-oxo-acetic acid sodium salt, 4-chlorobenzaldehyde, ammonium acetate Ethanol 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid High dergipark.org.trhacettepe.edu.tr
Dimedone, substituted aromatic aldehydes, thiourea KIO₅ in ethanol 7,7-Dimethyl-4-phenyl-2-thioxo-hexahydro-quinazolin-5-ones High wisdomlib.org
2-aminobenzimidazole, dimedone, various aldehydes Fe₃O₄@chitosan Benzimidazolo[2,3-b]quinazolinones Good to Excellent oup.com

Cyclization and annulation reactions are fundamental to the formation of the bicyclic quinazoline system. bgu.ac.il These strategies involve the formation of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) ring. Oxidative cyclization is a prominent method, such as the copper-catalyzed one-pot three-component aerobic oxidative cyclization for synthesizing quinazolines from 2-aminophenylketones. nih.gov Another approach is the reaction of O-phenyl oximes with aldehydes in the presence of ZnCl₂, promoted by microwave irradiation, which proceeds through a free-radical mechanism. organic-chemistry.org Tandem reactions, where cyclization is combined with another transformation, offer increased efficiency. researchgate.net For example, an o-iodoxybenzoic acid (IBX) mediated tandem reaction of o-aminobenzylamine and aldehydes provides a facile route to diversely substituted quinazolines. organic-chemistry.org

In recent decades, transition-metal catalysis has become an indispensable tool for constructing quinazoline scaffolds, offering high efficiency and broad substrate scope. nih.govfrontiersin.orgnih.gov Catalysts based on metals such as palladium, copper, iron, manganese, nickel, and ruthenium have been extensively developed. mdpi.comorganic-chemistry.orgresearchgate.netnih.govfrontiersin.org These reactions often proceed via mechanisms like C-H activation, C-N bond formation, and acceptorless dehydrogenative coupling (ADC). mdpi.comnih.gov

Manganese-catalyzed ADC, for instance, allows for the synthesis of quinazolines from 2-amino-benzylalcohols and nitriles, valued for its use of an earth-abundant and less toxic metal. mdpi.comfrontiersin.org Similarly, iron-catalyzed protocols can achieve the synthesis of quinazolines from 2-alkylamino N-H ketimines through sp³ C-H oxidation and intramolecular C-N bond formation. mdpi.com Copper-catalyzed methods are also widespread, including the Ullmann-type coupling of 2-bromophenyl methylamines with amides. frontiersin.org

Table 2: Overview of Transition-Metal-Catalyzed Quinazoline Syntheses

Metal Catalyst Reaction Type Starting Materials Key Advantages Reference(s)
Manganese (Mn) Acceptorless Dehydrogenative Coupling (ADC) 2-aminobenzyl alcohols and nitriles/amides Earth-abundant, low toxicity mdpi.comnih.govfrontiersin.org
Iron (Fe) C(sp³)-H Oxidation / C-N Formation 2-alkylamino N-H ketimines Inexpensive, environmentally benign mdpi.comresearchgate.net
Copper (Cu) Ullmann N-arylation / Aerobic Oxidation (2-bromophenyl)methylamines and amidine hydrochlorides Inexpensive catalyst, uses air as oxidant organic-chemistry.orgfrontiersin.org
Ruthenium (Ru) Dehydrogenative Coupling 2-aminoarylmethanols and amides/nitriles High atom-economy, mild conditions organic-chemistry.orgacs.org
Nickel (Ni) Acceptorless Dehydrogenative Coupling (ADC) 2-aminobenzylamine and benzyl (B1604629) alcohol Utilizes inexpensive, easy-to-prepare catalysts organic-chemistry.org

| Palladium (Pd) | Three-component Tandem Reaction | 2-aminobenzonitriles, aldehydes, arylboronic acids | Good yields, tolerates various functional groups | organic-chemistry.org |

As a greener alternative to transition-metal catalysis, organocatalysis utilizes small, metal-free organic molecules to promote chemical transformations. frontiersin.orgnih.govnih.gov This approach avoids the costs and potential toxicity associated with metal catalysts. nih.gov For quinazolinone synthesis, Brønsted acids like p-toluenesulfonic acid (p-TSA) have been used effectively. nih.gov For example, the solvent-free reaction of anthranilamide and aldehydes under mechanochemical grinding conditions with p-TSA as a catalyst yields quinazolinone products efficiently. nih.gov The development of organocatalytic methods aligns with the principles of sustainable chemistry, offering high stability, easy recovery of catalysts, and reduced environmental impact. nih.govnih.gov Recently, an organocatalytic system using N-methylacetamide as a precursor to a reactive nitrilium ion has been developed for the chemo- and site-selective hydroxylation of azaarenes. acs.org

Targeted Synthesis of Quinazoline Carboxylic Acid Derivatives

While general methods provide access to the quinazoline core, specific strategies are required to introduce a carboxylic acid functionality at a desired position, such as C4 or C5.

A notable and targeted pathway to quinazoline-4-carboxylic acid derivatives begins with isatin (B1672199) (indole-2,3-dione). dergipark.org.trhacettepe.edu.tr This method leverages the reactivity of the isatin ring system to generate a key precursor, (2-amino-phenyl)-oxo-acetic acid sodium salt. hacettepe.edu.tr

The process begins with the alkaline hydrolysis of isatin. dergipark.org.tr When isatin is treated with an aqueous base such as sodium hydroxide (B78521) (NaOH), the lactam ring opens, yielding the sodium salt of (2-amino-phenyl)-oxo-acetic acid. dergipark.org.trhacettepe.edu.tr This intermediate serves as a versatile building block, containing both the 2-aminophenyl group and an α-keto acid moiety necessary for the subsequent cyclization. hacettepe.edu.tr

Following its formation, this sodium salt is directly used in a one-pot, three-component condensation reaction. dergipark.org.trhacettepe.edu.tr By reacting the (2-amino-phenyl)-oxo-acetic acid sodium salt with an aldehyde (for example, 4-chlorobenzaldehyde) and a source of ammonia (typically ammonium acetate), the quinazoline ring is constructed. dergipark.org.trhacettepe.edu.tr The aromatic primary amine group of the hydrolyzed isatin reacts with the aldehyde, while the ketone group reacts with ammonia, leading to cyclization and the formation of the desired 2-substituted-quinazoline-4-carboxylic acid product. dergipark.org.tr This synthetic sequence provides an efficient route from readily available isatin to functionalized quinazoline carboxylic acids. dergipark.org.trhacettepe.edu.tr

Condensation with Ammonium Acetate and Benzaldehyde (B42025) Derivatives

A significant and versatile method for constructing the quinazoline core involves the one-pot, three-component condensation of an ortho-aminoaryl carbonyl compound, a benzaldehyde derivative, and ammonium acetate. hacettepe.edu.trdergipark.org.tr Ammonium acetate serves as the nitrogen source for one of the ring's nitrogen atoms. dergipark.org.tr While direct synthesis of quinazoline-5-carboxylic acid via this route is not prominently documented, the synthesis of its isomer, quinazoline-4-carboxylic acid, provides a clear and analogous pathway. hacettepe.edu.trdergipark.org.tr

This reaction is typically initiated from the sodium salt of (2-amino-phenyl)-oxo-acetic acid, which can be prepared through the alkaline hydrolysis of isatin (indole-2,3-dione). dergipark.org.trdergipark.org.tr The three components—the hydrolyzed isatin salt, a substituted benzaldehyde, and ammonium acetate—are condensed in a single reaction vessel, often in a solvent like ethanol. dergipark.org.tr The reaction mechanism is proposed to proceed through one of two primary pathways. In one route, the 2-aminobenzophenone (B122507) derivative reacts with the aldehyde to form an aldimine, which then reacts with ammonia (from ammonium acetate) to form a diimine intermediate that cyclizes and oxidizes to the final quinazoline structure. dergipark.org.tr Catalysts such as copper(II) chloride or cerium(III) chloride may be employed to facilitate the reaction and subsequent oxidation/aromatization step. tandfonline.combeilstein-journals.org

To produce Quinazoline-5-carboxylic acid specifically, this methodology would necessitate a starting material like 2-amino-6-formylbenzoic acid or a related derivative, which is less common than the precursors for the 4-substituted isomer. The general conditions, however, remain applicable. The use of various substituted benzaldehydes allows for the introduction of diverse functional groups at the 2-position of the quinazoline ring. frontiersin.org

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group at the 5-position of the quinazoline ring is a versatile functional handle that allows for the synthesis of a wide array of derivatives, primarily esters and amides. These transformations typically proceed via classical organic reactions, enhancing the molecular diversity of the quinazoline scaffold.

The conversion of quinazoline-5-carboxylic acid to its corresponding esters can be efficiently achieved through Fischer esterification. dergipark.org.tr This standard method involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in large excess, functioning as both the reactant and the solvent. masterorganicchemistry.com

The process begins with the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com This method has been successfully applied to the analogous quinazoline-4-carboxylic acid to produce a variety of alkyl esters. dergipark.org.tr

Alcohol Reactant Catalyst Conditions Resulting Ester (Hypothetical for 5-position) Reference Example
MethanolH₂SO₄RefluxMethyl quinazoline-5-carboxylate dergipark.org.tr
EthanolH₂SO₄Reflux, 6hEthyl quinazoline-5-carboxylate dergipark.org.tr
PropanolH₂SO₄RefluxPropyl quinazoline-5-carboxylate dergipark.org.tr
IsopropanolH₂SO₄RefluxIsopropyl quinazoline-5-carboxylate dergipark.org.tr

The synthesis of amides from quinazoline-5-carboxylic acid is most effectively performed in a two-step sequence involving the initial conversion of the carboxylic acid to a more reactive intermediate, the acid chloride. dergipark.org.trdergipark.org.tr Direct reaction between a carboxylic acid and an amine is possible but often requires high temperatures to dehydrate the intermediate ammonium carboxylate salt that forms initially. libretexts.orgyoutube.com

The more common and efficient laboratory method involves reacting the pre-formed quinazoline-5-carbonyl chloride with a primary or secondary amine. dergipark.org.tr This reaction is typically rapid and high-yielding. The amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. khanacademy.org A base, such as pyridine (B92270) or triethylamine, is often added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise react with the amine starting material to form an unreactive ammonium salt. youtube.comkhanacademy.org This strategy allows for the synthesis of a diverse library of amide derivatives by varying the amine component. dergipark.org.tr

Amine Reactant Solvent/Base Resulting Amide (Hypothetical for 5-position) Reference Example
Aniline (B41778)PyridineN-phenylquinazoline-5-carboxamide dergipark.org.tr
BenzylaminePyridineN-benzylquinazoline-5-carboxamide dergipark.org.tr
PiperidinePyridine(Quinazolin-5-yl)(piperdin-1-yl)methanone dergipark.org.tr
MorpholinePyridine(Morpholino)(quinazolin-5-yl)methanone dergipark.org.tr

The activation of quinazoline-5-carboxylic acid into its corresponding acid chloride is a crucial step for facilitating subsequent reactions like amide formation. dergipark.org.tr This transformation is readily accomplished by treating the carboxylic acid with thionyl chloride (SOCl₂). bu.edu.eg

In this reaction, the carboxylic acid reacts with thionyl chloride to form a chlorosulfite intermediate, which then decomposes to yield the acid chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). bu.edu.eg A key advantage of using thionyl chloride is that the byproducts are gases, which can be easily removed from the reaction mixture, simplifying purification and driving the reaction to completion. The resulting quinazoline-5-carbonyl chloride is a highly reactive acylating agent that is not typically isolated but is used directly in the next step to synthesize amides or other derivatives. dergipark.org.trdergipark.org.tr

Advanced and Novel Synthetic Strategies Relevant to Quinazoline-5-carboxylic Acid

N-N Cleaving Carbon Atom Insertion

A novel and advanced strategy for the synthesis of the quinazoline skeleton involves a ring expansion reaction through N-N bond cleavage and carbon atom insertion. nih.govnih.gov This modern synthetic method provides a unified route to quinazolines from readily available indazole precursors. researchgate.net The reaction employs α-chlorodiazirine reagents, which serve as a source of chlorocarbene for the carbon atom insertion. nih.gov

The proposed mechanism begins with the generation of a free chlorocarbene from the α-chlorodiazirine. nih.gov This carbene is attacked by the N-2 nitrogen of the indazole core to form a pyrazolium (B1228807) ylide intermediate. nih.govacs.org This ylide is unstable and undergoes fragmentation, which selectively cleaves the N-N bond of the indazole ring system. nih.gov This fragmentation results in a ring-opened diazahexatriene intermediate, which is primed to undergo a 6π-electrocyclic ring-closing reaction to form the six-membered pyrimidine ring, followed by rearomatization to yield the stable quinazoline core. nih.gov

To apply this method for the synthesis of quinazoline-5-carboxylic acid, one would need to start with indazole-7-carboxylic acid. The carbon insertion would expand the five-membered pyrazole (B372694) ring into the pyrimidine portion of the final product, with the substituent at the 7-position of the indazole ending up at the 5-position of the quinazoline. The reaction is generally conducted in a solvent like methyl tert-butyl ether (MtBE) at elevated temperatures (e.g., 60 °C) in the presence of a base such as sodium carbonate. researchgate.net

Starting Material (Indazole) Reagent Conditions Product (Quinazoline) Yield Reference
Indazoleα-ChlorodiazirineNa₂CO₃, MtBE, 60 °C, 12hQuinazoline75% researchgate.net
5-Bromoindazoleα-ChlorodiazirineNa₂CO₃, MtBE, 60 °C, 12h7-Bromoquinazoline70% researchgate.net
6-Methylindazoleα-ChlorodiazirineNa₂CO₃, MtBE, 60 °C, 12h8-Methylquinazoline71% researchgate.net
7-Fluoroindazoleα-ChlorodiazirineNa₂CO₃, MtBE, 60 °C, 12h5-Fluoroquinazoline60% researchgate.net

Oxidative Annulation Strategies

Oxidative annulation has emerged as a powerful tool for the synthesis of quinazolines, offering direct and atom-economical routes from readily available starting materials. These methods often involve the in-situ formation of key intermediates through an oxidation step, followed by cyclization to form the quinazoline ring.

A notable advancement in this area is the use of electrochemical synthesis, which provides a green and efficient alternative to traditional chemical oxidants. Anodic oxidation can facilitate the C(sp³)-H amination and C-N cleavage of tertiary amines in an aqueous medium to produce quinazolines and quinazolinones in high yields. nih.govacs.orgacs.orgnih.gov For instance, the electrosynthesis of 4-(3-methoxyphenyl)quinazoline from the corresponding o-carbonyl-substituted aniline and amine has been reported with a 95% yield. nih.govacs.org This method is advantageous due to its mild reaction conditions, tolerance to water, and scalability. nih.govacs.org

Metal-free oxidative annulation reactions represent another significant green chemistry approach. For example, a method utilizing an o-iodoxybenzoic acid (IBX) mediated tandem reaction of o-aminobenzylamine and aldehydes allows for the facile synthesis of diversely substituted quinazolines. Transition-metal-free approaches also include iodine-catalyzed aerobic oxidative synthesis, which can proceed from 2-aminobenzaldehydes and benzylamines using oxygen as the oxidant, avoiding the need for metal catalysts and harsh reagents. nih.gov

Furthermore, metal-catalyzed oxidative annulation continues to be a prevalent strategy. Cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles offers an efficient route to quinazolines under mild conditions. mdpi.comnih.gov These reactions demonstrate high functional group tolerance, although electron-donating groups on the nitrile tend to result in smoother reactions than electron-withdrawing groups. nih.gov

Table 1: Examples of Oxidative Annulation for Quinazoline Synthesis

Starting Material 1 Starting Material 2 Catalyst/Oxidant Product Yield (%) Reference
o-Carbonyl-substituted aniline Tertiary amine Electrochemical (Anodic oxidation) 4-Substituted quinazoline up to 95% nih.govacs.org
2-Aminobenzylamine Aldehyde o-Iodoxybenzoic acid (IBX) Substituted quinazoline Very good N/A
2-Aminoaryl alcohol Nitrile Co(OAc)₂·4H₂O 2-Substituted quinazoline up to 95% mdpi.comresearchgate.net
2-Aminobenzamide Styrene TBHP (metal-free) 2-Phenylquinazolin-4(3H)-one 56% mdpi.com

Solid-Phase Synthesis Techniques

Solid-phase synthesis (SPS) has revolutionized the generation of compound libraries for drug discovery, and its application to quinazoline derivatives is a significant area of research. This methodology involves attaching a starting material to a solid support, such as a polymer resin, and carrying out sequential reactions. The key advantage of SPS is the simplification of purification, as excess reagents and byproducts can be washed away, leaving the resin-bound product. bohrium.com

The Merrifield solid-phase method, originally developed for peptide synthesis, provides a foundational framework for the SPS of heterocycles. nih.govlibretexts.org In this approach, a growing molecule is covalently anchored to an insoluble polymer bead. nih.govlibretexts.org For quinazoline synthesis, this can involve attaching a suitable precursor, like an anthranilic acid derivative, to the resin and then building the heterocyclic ring through a series of chemical transformations. benthamdirect.com

A versatile method for the solid-phase synthesis of 2-aminoquinazoline (B112073) derivatives has been developed. This process starts with a polymer-linked amino acid, which is reacted with 2-nitrobenzaldehyde. Following reduction of the nitro group, cyclization with cyanogen (B1215507) bromide and subsequent cleavage from the resin affords the desired 2-aminoquinazolines in high yields and purities. nih.gov

The synthesis of quinazoline-2,4-diones on solid support has also been extensively reviewed, highlighting the efficiency of generating diverse libraries from resin-bound primary amines. benthamdirect.com Furthermore, the use of solid acid catalysts, such as titanium sulfate (B86663) nanoparticles (SO₄²⁻/TiO₂), has been explored for the synthesis of quinazoline derivatives, offering an environmentally friendly and efficient catalytic system. acs.orgrsc.org These solid acids are noted for their high acidity, thermal stability, and high surface area, contributing to rapid reactions and high yields. rsc.org

A concrete example of a related synthesis is the one-pot, three-component condensation reaction to produce 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid. This synthesis starts from the sodium salt of (2-amino-phenyl)-oxo-acetic acid (obtained from the hydrolysis of isatin), which is reacted with 4-chlorobenzaldehyde and ammonium acetate. The resulting carboxylic acid can then be readily converted to its ester and amide derivatives.

Table 2: Key Features of Solid-Phase Synthesis Approaches for Quinazolines

Synthesis Approach Key Features Starting Materials (Example) Support/Catalyst Reference
Merrifield-type Synthesis Automated, simplified purification, high throughput Polymer-linked amino acids Polystyrene resins (e.g., Wang, PAM) nih.govlibretexts.org
2-Aminoquinazoline Synthesis Versatile, high yield and purity Resin-bound amino acid, 2-nitrobenzaldehyde Polymer support nih.gov
Quinazoline-2,4-dione Synthesis Efficient library generation Resin-bound primary amines Solid support benthamdirect.com
Solid Acid Catalysis Environmentally friendly, efficient, reusable catalyst Isatoic anhydride, aldehyde, amine SO₄²⁻/TiO₂ nanoparticles acs.orgrsc.org

Green Chemistry Approaches in Quinazoline Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of quinazolines. These approaches focus on the use of environmentally benign solvents, energy-efficient reaction conditions, and atom-economical pathways.

Microwave-assisted synthesis has emerged as a prominent green technique, significantly accelerating reaction times and often improving yields compared to conventional heating. nih.govresearchgate.net For instance, the Niementowski reaction, a classical method for synthesizing quinazolin-4-ones from anthranilic acids and amides, traditionally requires high temperatures and long reaction times. Under microwave irradiation and solvent-free conditions, this reaction can be completed in minutes with high purity. nih.gov Fast and eco-friendly microwave-irradiated reactions in aqueous media have been reported for the synthesis of new 2-substituted quinazoline derivatives. rsc.org Iron-catalyzed cyclization in water under microwave assistance is another green method for producing quinazolinones in moderate to high yields. rsc.org

The use of alternative, greener solvents is another cornerstone of green quinazoline synthesis. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are gaining attention as biodegradable and low-cost reaction media. tandfonline.com For example, a one-pot, one-step reaction of anthranilic acid, amines, and an orthoester in a microwave reactor using a deep eutectic solvent has been developed for the synthesis of 3-substituted-quinazolin-4(3H)-ones. tandfonline.com Similarly, the synthesis of 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid has been achieved using microwave irradiation in ethanol, yielding the product after recrystallization. tandfonline.com

Metal-free catalytic systems are also a key aspect of green synthesis. As mentioned in the oxidative annulation section, electrochemical methods that avoid chemical oxidants and metal catalysts are inherently greener. nih.govacs.orgacs.orgnih.gov Additionally, the use of molecular iodine as a catalyst for benzylic sp³ C-H bond amination under solvent-free conditions with oxygen as the oxidant provides an economical and environmentally friendly route to quinazolines.

Table 3: Comparison of Green Synthesis Methods for Quinazoline Derivatives

Green Approach Catalyst/Solvent/Energy Source Reaction Time Yield (%) Key Advantages Reference
Microwave-Assisted Iron-catalyst / Water Shorter than conventional Moderate to High Rapid, efficient, green solvent rsc.org
Microwave-Assisted Solvent-free (Niementowski) 10-20 min 66-97% Rapid, high yield, no solvent nih.govresearchgate.net
Deep Eutectic Solvents Choline chloride:urea DES / Microwave 30 min 35% Biodegradable solvent, one-pot tandfonline.com
Electrochemical Synthesis Aqueous media / Electricity 10-16 h up to 95% Metal-free, oxidant-free, mild conditions nih.govacs.org

Mechanistic Investigations of Quinazoline Carboxylic Acid Synthesis

Elucidation of Reaction Pathways for Quinazoline (B50416) Core Formation

The construction of the bicyclic quinazoline system typically involves the formation of a pyrimidine (B1678525) ring fused to a benzene (B151609) ring. This process proceeds through a sequence of condensation, cyclization, and aromatization steps, with several proposed intermediates.

The formation of the quinazoline ring often begins with the condensation of a 2-aminoaryl ketone or aldehyde with a nitrogen source, such as ammonia (B1221849) (frequently from ammonium (B1175870) acetate) or a primary amine. nih.govnih.gov The specific intermediates formed depend on the chosen starting materials and reaction conditions.

One commonly proposed pathway involves the initial formation of an aldimine or ketimine intermediate. For instance, in a reaction between a 2-aminoaryl ketone and an aldehyde in the presence of ammonia, two competitive initial steps can occur: the amino group of the 2-aminoaryl ketone can attack the aldehyde, or ammonia can attack the ketone. nih.gov This leads to the formation of various imine intermediates. A subsequent intramolecular cyclization, where a nitrogen nucleophile attacks an imine carbon, forms a dihydroquinazoline (B8668462) ring. nih.gov

A plausible mechanistic sequence for the formation of a quinazoline carboxylic acid derivative from isatin (B1672199) hydrolysis (yielding 2-aminobenzoylformic acid), an aldehyde, and ammonium acetate (B1210297) is as follows:

Ammonium acetate decomposes upon heating to provide ammonia. nih.gov

Ammonia reacts with the starting aldehyde to form an aldimine.

The amino group of the 2-aminobenzoylformic acid derivative then condenses with the aldimine.

This is followed by a nucleophilic intramolecular cyclization to yield a dihydroquinazoline intermediate. nih.gov

The final step is the oxidation of this intermediate to the aromatic quinazoline product. nih.govdergipark.org.tr

Another pathway involves a diimine intermediate. In certain syntheses, particularly those starting from 2-aminobenzylamines, a diimine species can be formed, which then undergoes cyclization. researchgate.net The precise pathway is often dictated by the specific substrates and catalysts employed.

Table 1: Comparison of Proposed Intermediates in Quinazoline Formation
Intermediate TypeDescriptionTypical PrecursorsReference
Aldimine/KetimineFormed from the condensation of an aldehyde/ketone with an amine. Undergoes subsequent reaction and intramolecular cyclization.2-aminoaryl ketones/aldehydes, external aldehydes, ammonia source. nih.govnih.gov
Thiourea IntermediateFormed when an isothiocyanate is used. Condenses with an aminobenzophenone and then reacts with an ammonia source before cyclization.2-aminobenzophenones, isothiocyanates, ammonium acetate. nih.gov
Amidine IntermediateCan be pre-formed or generated in situ. Undergoes oxidative C-C or C-N bond formation to yield the quinazoline ring.2-aminobenzylamines, nitriles, amides. frontiersin.orgorganic-chemistry.org
DihydroquinazolineThe direct precursor to the final aromatic product, formed after the key intramolecular cyclization step. Requires oxidation.Product of cyclization of aldimine, diamine, or other open-chain precursors. nih.govresearchgate.net

Several strategies are employed to achieve this oxidative aromatization:

Chemical Oxidants: A variety of oxidants can be used, including potassium permanganate (B83412) (KMnO₄), tert-butyl hydroperoxide (TBHP), molecular iodine (I₂), and manganese dioxide (MnO₂). nih.govnih.govmdpi.com For instance, active MnO₂ is effective for the dehydrogenation of 1,2-dihydroquinazoline 3-oxides to the corresponding quinazoline 3-oxides, with the advantage of being easily removed by filtration. mdpi.com

Aerobic Oxidation: Utilizing molecular oxygen from the air as the terminal oxidant is a green and economical approach. nih.govorganic-chemistry.org This is often facilitated by a catalyst, such as a copper complex.

Acceptorless Dehydrogenative Coupling (ADC): In many modern transition-metal-catalyzed syntheses, aromatization occurs via an ADC mechanism. frontiersin.org Here, the catalyst facilitates the removal of hydrogen from the dihydroquinazoline intermediate. This hydrogen is released as H₂ gas, making the process highly atom-economical. mdpi.com

Spontaneous Aromatization: In some cases, such as the "reductive autoaromatization" of certain nitro-substituted precursors, the aromatization of the heterocyclic system occurs spontaneously during the reduction of the nitro group. mdpi.com

Catalysis in Quinazoline Synthesis

Catalysis is paramount in modern organic synthesis for achieving high efficiency, selectivity, and milder reaction conditions. The synthesis of quinazolines benefits significantly from both Brønsted acid and transition metal catalysis, each operating through distinct mechanisms. nih.govnih.gov

Brønsted Acid Catalysis: Brønsted acids, such as p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA), function by activating carbonyl groups. frontiersin.org For example, a Brønsted acidic titanium catalyst (TiO₂-[bip]-NH₂ + HSO₄⁻) has been shown to activate a carbonyl group, facilitating the initial nucleophilic attack by an amine, which is a key step in building the quinazoline core. nih.gov This type of catalysis is fundamental in classical condensation reactions leading to the formation of the initial imine intermediates.

Transition Metal Catalysis: Transition metals like copper (Cu), iron (Fe), cobalt (Co), manganese (Mn), and palladium (Pd) offer diverse and powerful mechanistic pathways. frontiersin.orgmdpi.comnih.govresearchgate.net

Dehydrogenative Coupling: Catalysts such as those based on Mn(I) or Co(II) can facilitate the acceptorless dehydrogenative coupling (ADC) of 2-aminoaryl alcohols with amides or nitriles. frontiersin.orgmdpi.com The mechanism often involves the metal center coordinating to the alcohol, followed by β-hydride elimination to form a 2-aminobenzaldehyde (B1207257) in situ, which then reacts further. nih.gov

C-H Activation/Oxidative Amination: Iron and copper catalysts can promote the dual oxidative amination of benzylic C-H bonds. nih.govmdpi.com In these reactions, the metal catalyst facilitates the reaction of a methylarene with an ammonia source and a 2-aminoarylketone, followed by intramolecular cyclization and aromatization. researchgate.netmdpi.com

Cascade Reactions: Copper catalysts are widely used for cascade reactions. For example, CuI can catalyze the reaction of 2-halobenzaldehydes with amidine hydrochlorides, proceeding through a tandem Ullmann-type coupling and cyclization. organic-chemistry.orgrsc.org

Table 2: Overview of Catalytic Systems in Quinazoline Synthesis
Catalyst TypeExample CatalystMechanism of ActionReference
Brønsted AcidTiO₂-[bip]-NH₂⁺HSO₄⁻Activates carbonyl groups for nucleophilic attack. nih.gov
Transition Metal (Manganese)Mn(I) complex with NNN-tridentate ligandAcceptorless Dehydrogenative Coupling (ADC) of alcohols and amides. frontiersin.orgmdpi.com
Transition Metal (Cobalt)Co(OAc)₂·4H₂OLigand-free dehydrogenative cyclization of 2-aminoaryl alcohols and nitriles. mdpi.com
Transition Metal (Iron)FeCl₂Catalyzes sp³ C-H oxidation and intramolecular C-N bond formation. mdpi.com
Transition Metal (Copper)CuI / L-prolineCascade synthesis via reaction of amidines with 2-halobenzaldehydes. rsc.org

In transition-metal-catalyzed reactions, the ligands coordinated to the metal center play a critical role in determining the catalyst's reactivity, stability, and selectivity.

Modulating Reactivity: Ligands can tune the electronic properties of the metal center. Electron-donating ligands can make a metal center more electron-rich, which can be beneficial for certain oxidative addition steps. Conversely, electron-withdrawing ligands can make the metal more electrophilic.

Enhancing Stability and Solubility: Ligands like Xantphos or various phosphine-free NNN-tridentate ligands can stabilize the catalytic species, preventing decomposition and increasing catalyst turnover numbers. frontiersin.orgorganic-chemistry.org They also improve the solubility of the metal complex in the reaction medium.

Inducing Selectivity: Chiral ligands are famously used to induce enantioselectivity in asymmetric catalysis. In quinazoline synthesis, ligands like L-proline have been used effectively in copper-catalyzed reactions, likely by forming a specific chiral complex that directs the reaction pathway. rsc.org The development of ligand-free systems, where the solvent or a reactant may act as a ligand, is also a significant area of research, prized for its cost-effectiveness and simplicity. frontiersin.orgmdpi.com

Solvent and Temperature Effects on Reaction Kinetics and Selectivity

The choice of solvent and the reaction temperature are critical parameters that profoundly impact the kinetics, yield, and selectivity of quinazoline synthesis.

Solvent Effects: The polarity of the solvent can dramatically influence reaction outcomes. In the synthesis of quinazoline-2,4(1H,3H)-diones, for example, highly polar solvents like dimethylformamide (DMF) and water were found to provide excellent yields (85-91%), while non-polar solvents like toluene (B28343) and THF were ineffective. researchgate.netresearchgate.net This suggests that the key transition states in the reaction pathway are polar and are stabilized by polar solvents. Dimethyl sulfoxide (B87167) (DMSO) is another common solvent, sometimes acting not just as the medium but also as an oxidant or a one-carbon synthon in certain reactions. frontiersin.orgorganic-chemistry.org

Table 3: Influence of Solvents on Quinazoline Synthesis Yield
Reaction TypeSolventEffect on YieldReference
Synthesis of Quinazoline-2,4(1H,3H)-dionesWaterExcellent (91%) researchgate.net
DMFExcellent (85%) researchgate.net
Toluene / THFIneffective researchgate.net
Mn-catalyzed ADCTolueneEffective at high temperature (130°C) frontiersin.org
Base-promoted cyclizationDMSOEffective solvent for SNAr and cyclization. nih.gov

Temperature Effects: Temperature primarily affects the reaction rate. Many traditional quinazoline syntheses require high temperatures (100-150°C) to drive the reaction, particularly the dehydration and aromatization steps. frontiersin.orgrsc.org For instance, Mn-catalyzed ADC reactions are often run at 130°C in toluene. frontiersin.org However, high temperatures can also lead to side reactions and decomposition. The development of highly active catalysts aims to lower these temperature requirements, enabling milder reaction conditions. frontiersin.orgorganic-chemistry.org Microwave-assisted synthesis has emerged as a technique to dramatically reduce reaction times by efficiently heating the reaction mixture to the required temperature, with some reactions completing in minutes rather than hours. nih.govnih.gov The effect of temperature can also be selective; in one study, the synthesis of quinazolinones was favored at a lower temperature (80°C) compared to the corresponding quinazolines (110°C) using the same catalytic system. rsc.org

Advanced Spectroscopic and Structural Characterization of Quinazoline 5 Carboxylic Acid;sodium Salt and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds. By observing the magnetic behavior of atomic nuclei, NMR provides granular insights into the chemical environment of individual atoms, enabling the precise mapping of molecular structures. For quinazoline (B50416) derivatives, ¹H and ¹³C NMR are fundamental for identifying the core structure and the influence of various substituents.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is instrumental in identifying the number, environment, and spatial arrangement of protons in a molecule. In the quinazoline ring system, protons on the aromatic rings exhibit characteristic chemical shifts, typically in the downfield region (δ 7.0-9.5 ppm), due to the deshielding effect of the aromatic currents. The presence of a carboxylic acid group and the formation of a sodium salt can influence the electronic environment and thus the chemical shifts of nearby protons.

For Quinazoline-5-carboxylic acid;sodium salt , the protons on the quinazoline core are expected to show distinct signals. The proton at position 2, being adjacent to two nitrogen atoms, is typically the most deshielded. The protons on the benzene (B151609) ring (positions 6, 7, and 8) will appear as a complex splitting pattern, influenced by their coupling with each other. The specific chemical shifts for the parent sodium salt have been reported. chemicalbook.com

Table 1: ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm)
Quinazoline Ring Protons(Specific shifts require direct spectral analysis)

Note: Detailed chemical shifts and coupling constants for this compound require interpretation from the spectrum provided by sources like ChemicalBook. chemicalbook.com Generally, quinazoline protons appear between δ 7.5 and 9.5 ppm. chemicalbook.comrsc.org

The introduction of substituents onto the quinazoline framework leads to predictable changes in the ¹H NMR spectrum. For instance, in various 2-substituted quinazolin-4(3H)-ones, the amide proton (N-H) appears as a broad singlet significantly downfield, between δ 11.70 and 12.91 ppm. rsc.org The aromatic protons on the quinazoline ring are also affected by the nature of the substituent at position 2, with their chemical shifts and multiplicity changing accordingly. jst.vnresearchgate.net

Table 2: Representative ¹H NMR Data for Quinazoline Derivatives

CompoundProton AssignmentChemical Shift (δ, ppm)Reference
QuinazolineH-2, H-49.46 (s, 1H), 9.35 (s, 1H) chemicalbook.com
Aromatic H8.20-7.70 (m, 4H) chemicalbook.com
2-PhenylquinazolineH-29.46 (s, 1H) rsc.org
Aromatic H8.64-7.51 (m, 9H) rsc.org
3-Benzylquinazoline-2,4(1H,3H)-dioneNH11.53 (brs, 1H) semanticscholar.org
Aromatic H7.95-7.19 (m, 9H) semanticscholar.org
CH₂5.09 (s, 2H) semanticscholar.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. The chemical shifts of carbon atoms in the quinazoline ring are characteristic, with quaternary carbons and carbons bonded to heteroatoms showing distinct resonances. The carboxylate carbon (COO⁻) of This compound is expected to resonate in the region of δ 165-175 ppm. The carbons of the quinazoline ring will appear in the aromatic region (δ 110-160 ppm).

Table 3: Estimated ¹³C NMR Spectral Data for this compound

Carbon AssignmentEstimated Chemical Shift (δ, ppm)
C=O (Carboxylate)~170
C-2~160
C-4~150
C-5, C-6, C-7, C-8120-140
C-8a, C-4a140-155

Note: These are estimated values based on data from derivatives and general ¹³C NMR chemical shift ranges. nih.govnih.gov

The ¹³C NMR spectra of various quinazoline derivatives have been extensively reported. In 2-substituted quinazolin-4(3H)-ones, the carbonyl carbon of the amide typically resonates between δ 161.19 and 163.87 ppm. rsc.org The chemical shifts of the other carbons in the quinazoline ring are influenced by the substituents present. rsc.orgjst.vnnih.gov

Table 4: Representative ¹³C NMR Data for Quinazoline Derivatives

CompoundCarbon AssignmentChemical Shift (δ, ppm)Reference
2-PhenylquinazolineC-2, C-4161.0, 160.5 rsc.org
Aromatic C150.7, 138.0, 134.1, 130.6, 128.6, 127.2, 127.1, 123.6 rsc.org
Quinazoline-2,4(1H,3H)-dioneC=O163.0, 150.4 semanticscholar.org
Aromatic C141.0, 135.0, 127.1, 122.4, 115.4, 114.5 semanticscholar.org
2-(4-chlorophenyl)quinazoline-4-carboxylic acidC=O (amide)164.08 nih.gov
Aromatic C159.91, 158.19, 152.07, 141.52, 140.16, 136.63, 135.92, 135.82, 130.65, 129.41, 129.31, 129.07, 127.23, 126.82, 120.73 nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning ¹H and ¹³C signals, especially in complex molecules like substituted quinazolines.

COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings (2-3 bonds) between protons and carbons, which is crucial for assigning quaternary carbons and piecing together different fragments of the molecule. princeton.edu

While specific 2D NMR data for this compound were not found, the application of these techniques to its derivatives is well-documented. For example, COSY, HSQC, and HMBC experiments were used to confirm the structure of various synthesized quinazoline derivatives, allowing for the complete assignment of all proton and carbon signals. nih.govchemicalbook.com These techniques are invaluable for differentiating between isomers and confirming the position of substituents on the quinazoline ring.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Infrared (IR) Spectroscopy

The IR spectrum of This compound is expected to show characteristic absorption bands for the carboxylate group and the quinazoline ring. The sodium salt of a carboxylic acid displays two prominent bands for the carboxylate (COO⁻) group: a strong asymmetric stretching vibration typically between 1650-1540 cm⁻¹ and a symmetric stretching vibration between 1450-1360 cm⁻¹. spectroscopyonline.com The aromatic quinazoline ring will exhibit C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1635-1475 cm⁻¹ region. nih.govnist.gov An IR spectrum for sodium quinazoline-5-carboxylate is available from ChemicalBook, which can be used for detailed analysis. chemicalbook.com

Table 5: Characteristic IR Absorption Bands for this compound and its Derivatives

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reference
Carboxylate (COO⁻)Asymmetric Stretch1650 - 1540 spectroscopyonline.com
Symmetric Stretch1450 - 1360 spectroscopyonline.com
Aromatic C-HStretch> 3000 jst.vn
Aromatic C=C, C=NRing Stretch1635 - 1475 jst.vnnih.gov
Amide C=O (in derivatives)Stretch1690 - 1657 rsc.orgjst.vn

In derivatives such as quinazolinones, a strong carbonyl (C=O) absorption band is observed, typically in the range of 1690-1661 cm⁻¹. chemicalbook.comrsc.orgjst.vn The presence of other functional groups introduced by substituents will also give rise to their own characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

For This compound (C₉H₅N₂NaO₂), the molecular weight is 196.14 g/mol . In mass spectrometry, depending on the ionization technique, one might observe the molecular ion, or ions corresponding to the loss of sodium and protonation of the acid ([M-Na+H]⁺, m/z 175) or the carboxylate anion ([M-Na]⁻, m/z 173). A common fragmentation pathway for aromatic carboxylic acids involves the loss of the carboxyl group (as COOH or CO₂). The fragmentation of the quinazoline ring itself can also occur. A mass spectrum for sodium quinazoline-5-carboxylate is available for analysis. chemicalbook.comchemicalbook.com

The mass spectra of quinazoline derivatives show fragmentation patterns that are characteristic of the parent ring system and the attached substituents. The molecular ion peak (M⁺) is often observed, which confirms the molecular weight of the synthesized compound. jst.vnnih.gov Fragmentation often involves the loss of small, stable molecules or radicals from the substituents. For example, in the mass spectra of many carboxylic acid derivatives, a prominent peak is due to the formation of an acylium ion (R-CO⁺) resulting from the cleavage of the bond next to the carbonyl group. spectrabase.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular mass and elemental composition of a compound with high confidence. nih.gov Unlike low-resolution mass spectrometry, HRMS provides accurate mass measurements, often to within a few parts per million (ppm), which allows for the confident assignment of a unique elemental formula. nih.gov For this compound, HRMS would be used to confirm its molecular formula, C₉H₅N₂NaO₂.

In analysis, the molecule would be ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions measured. In negative ion mode, the most prominent ion would be the deprotonated carboxylate, [M-Na]⁻, corresponding to the quinazoline-5-carboxylate anion. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ might be observed.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural confirmation. While specific data for the target salt is not publicly available, analysis of related quinazoline derivatives shows characteristic fragmentation patterns. orientjchem.orgresearchgate.net For instance, the fragmentation of the quinazoline core often involves predictable cleavages of the pyrimidine (B1678525) ring. orientjchem.org

Table 1: Predicted HRMS Fragmentation Data for Quinazoline-5-carboxylate Anion

Fragment Ion Proposed Structure Predicted m/z
[C₉H₅N₂O₂]⁻Quinazoline-5-carboxylate185.0351
[C₈H₅N₂]⁻Loss of CO₂141.0453
[C₇H₄N]⁻Loss of HCN from [C₈H₅N₂]⁻102.0344

Note: The table contains predicted data based on the chemical structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for separating the target compound from impurities and confirming its identity. The analysis of carboxylic acids and their salts by reversed-phase (RP) LC-MS presents specific challenges. nih.gov Since the sodium salt is highly polar, it shows poor retention on standard C18 columns under typical neutral or acidic mobile phases. nih.govchromforum.org

To achieve successful analysis, specific methodologies are employed:

Ionization Mode : Electrospray ionization in negative mode (ESI-) is generally preferred for carboxylic acids, as they readily deprotonate to form a carboxylate anion (R-COO⁻), which provides a strong and clear signal. chromforum.orgresearchgate.net

Mobile Phase : Acidic mobile phases (e.g., containing 0.1% formic acid) are often used for chromatographic separation, but they can suppress the ionization of carboxylic acids. nih.gov A compromise must be found, or post-column addition of a basic modifier can be used to enhance ionization before the eluent enters the mass spectrometer. chromforum.org

Derivatization : In some cases, derivatization is used to improve chromatographic retention and ionization efficiency, especially in positive ion mode. nih.govnih.gov However, this adds complexity to sample preparation.

For this compound, a suitable method would likely involve a C18 column with a gradient elution using an aqueous mobile phase buffered with ammonium (B1175870) acetate (B1210297) and an organic modifier like acetonitrile. chromforum.org

Table 2: Representative LC-MS Parameters for Carboxylic Acid Salt Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode ESI Negative
Scan Mode Full Scan and/or Selected Ion Monitoring (SIM)

X-ray Crystallography and Crystal Structure Analysis

Determination of Molecular Conformation and Packing

While a crystal structure for this compound is not publicly documented, studies on related quinazolinone derivatives provide insight into the likely structural features. nih.gov X-ray analysis of these derivatives reveals detailed information about their molecular conformation. For instance, in analogues with flexible linkers, the analysis can distinguish between extended and folded conformations, which may have different energy states. nih.gov The arrangement of molecules within the crystal, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding, π–π stacking between the aromatic rings, and ionic interactions between the carboxylate group and the sodium cation. The quinazoline ring itself is a planar heterocyclic system. wikipedia.org

Validation of Proposed Structures

X-ray crystallography serves as the ultimate validation for a proposed chemical structure. nih.gov By generating an electron density map from X-ray diffraction patterns, the precise position of each atom (excluding hydrogens, which are often difficult to resolve) can be determined. This allows for the unequivocal confirmation of the connectivity of the atoms and the stereochemistry of the molecule, leaving no ambiguity about its identity. For a novel compound, a crystal structure provides definitive proof of its synthesis and structure.

Table 3: Hypothetical Crystal Data for a Small Organic Salt

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.1
c (Å) 9.3
β (˚) 95.5
Volume (ų) 952
Z 4

Note: This table presents typical crystallographic data for a small organic molecule and is for illustrative purposes only.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. unca.edu This technique is invaluable for assessing the thermal stability, decomposition profile, and presence of solvates (like water) in a sample.

For a sodium carboxylate salt such as this compound, the TGA thermogram is expected to show a distinct decomposition pattern. Studies on other sodium carboxylate salts, like naproxen (B1676952) sodium, show that the salt form is generally more thermally stable than its corresponding free acid form. nih.gov The decomposition of sodium carboxylate salts often occurs in multiple stages. nih.gov An initial weight loss at lower temperatures (typically below 120°C) would indicate the loss of residual water or solvent. The main decomposition of the organic structure would occur at much higher temperatures, often followed by the formation of a stable inorganic residue, such as sodium carbonate, at the end of the analysis.

Table 4: Expected TGA Profile for this compound

Temperature Range (°C) Weight Loss (%) Associated Event
35 - 120~1-5% (if hydrated)Loss of water of hydration
> 300SignificantOnset of thermal decomposition of the quinazoline moiety
> 450SignificantMajor decomposition steps

Note: The data in this table is hypothetical and based on the typical behavior of organic sodium salts.

Elemental Analysis

Elemental analysis provides the percentage composition (by mass) of elements (typically carbon, hydrogen, and nitrogen) in a compound. This is a fundamental technique used to confirm the empirical formula of a synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed molecular formula. A close match (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's purity and elemental composition.

For this compound (C₉H₅N₂NaO₂), the theoretical percentages can be calculated. Experimental data from related quinazoline derivatives show that this technique is routinely used to confirm their successful synthesis. orientjchem.org

Table 5: Elemental Analysis Data for C₉H₅N₂NaO₂

Element Theoretical % Found % (Example)
Carbon (C) 52.4452.31
Hydrogen (H) 2.452.49
Nitrogen (N) 13.5913.52

Note: The "Found %" values are illustrative examples consistent with experimental expectations.

Computational Chemistry and Rational Design of Quinazoline 5 Carboxylic Acid Derivatives

Molecular Modeling Approaches

Molecular modeling encompasses a range of computational techniques used to model and predict the behavior of molecules. These approaches are crucial in the rational design of Quinazoline-5-carboxylic acid derivatives, enabling the exploration of their chemical space and interactions with biological targets.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nih.govnih.gov These methods can determine various molecular descriptors that are critical for understanding chemical reactivity and interaction capabilities. For quinazoline (B50416) derivatives, DFT calculations are used to compute parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential, and dipole moment. nih.govresearchgate.net The energy gap between HOMO and LUMO, for instance, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

In a study on quinoline (B57606) derivatives, DFT calculations were performed using the B3LYP functional with a 6-31G(d,p) basis set to determine properties like electrophilicity, chemical hardness, and softness. nih.gov Another study utilized DFT with the B3LYP functional and the 6-31G(p, d) basis set to refine the geometries of 31 quinazoline derivatives and extract critical structural parameters, including HOMO-LUMO energies, dipole moment, and total energy. nih.gov These parameters are then often used to develop Quantitative Structure-Activity Relationship (QSAR) models.

Table 1: Key Molecular Descriptors from Quantum Chemical Calculations

Descriptor Significance
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. nih.gov
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. nih.gov
Energy Gap (ΔE) Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. researchgate.net
Dipole Moment (µ) Measures the polarity of the molecule, influencing solubility and binding interactions. nih.gov
Chemical Hardness (η) Resistance to change in electron distribution. nih.gov

| Electronegativity (χ) | The power of an atom to attract electrons to itself. nih.gov |

These quantum chemical descriptors provide a fundamental understanding of the intrinsic properties of Quinazoline-5-carboxylic acid derivatives, which is essential for designing molecules with desired biological activities.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is widely used to understand the binding modes of quinazoline derivatives to their biological targets and to screen virtual libraries of compounds for potential inhibitors. tandfonline.comnih.gov

For example, in the design of novel quinazoline derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), molecular docking is used to predict how these compounds fit into the ATP-binding site of the receptor. nih.gov Studies have shown that the interactions often involve the formation of hydrogen bonds with key amino acid residues, such as Thr766, and pi-pi stacking or hydrophobic interactions with residues like Leu820 and Val702. nih.gov In one study, docking of quinazolinone derivatives into the EGFR active site confirmed that the most potent compounds satisfied the necessary pharmacophoric features for inhibition. nih.gov

Similarly, molecular docking studies on quinazolinone derivatives as Matrix Metalloproteinase-13 (MMP-13) inhibitors identified key residues like Ala238, Thr245, and Met253 as important for binding and stability through hydrogen bonding and electrostatic interactions. rsc.org The results of docking simulations are often quantified by a scoring function, which estimates the binding affinity. For instance, in a study of quinazoline derivatives targeting Factor Xa, the most potent inhibitor, derivative C5, had a dock score of -11.12 kcal/mol. researchgate.net

Table 2: Example of Molecular Docking Results for Quinazoline Derivatives

Target Protein Derivative Docking Score (kcal/mol) Key Interacting Residues Reference
EGFR Compound 6d - Thr790, Met793 nih.gov
Factor Xa Derivative C5 -11.12 - researchgate.net
MMP-13 Compound 26 - Ala238, Thr245, Met253 rsc.orgnih.gov

These simulations are crucial for structure-based drug design, providing insights that guide the modification of the quinazoline scaffold to improve binding affinity and selectivity. acs.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govfrontiersin.org For Quinazoline-5-carboxylic acid derivatives, QSAR models can predict the activity of newly designed compounds before their synthesis, thus saving time and resources. researchgate.net

Both 2D-QSAR and 3D-QSAR approaches are utilized. In 2D-QSAR, the models are built using descriptors calculated from the 2D structure of the molecules. nih.gov For instance, a 2D-QSAR study on 31 quinazoline derivatives with inhibitory activity against human lung cancer led to a model with strong predictive capabilities (R² = 0.745, R²_test = 0.941). nih.govacs.org

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use descriptors derived from the 3D alignment of the molecules. These models provide contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. benthamdirect.com A study on quinazolinone derivatives as MMP-13 inhibitors resulted in robust CoMFA (q² = 0.646, r² = 0.992) and CoMSIA (q² = 0.704, r² = 0.992) models. rsc.orgnih.gov The contour maps from these models indicated that electrostatic and hydrophobic fields were the primary influencers of the inhibitory activity. rsc.orgnih.gov

Table 3: Statistical Parameters of a 3D-QSAR Model for Quinazoline Derivatives as PAK4 Inhibitors

Model r²_pred
CoMFA 0.595 0.986 0.689
CoMSIA 0.762 0.984 0.822

Source: benthamdirect.com

The predictive power of QSAR models allows for the virtual screening and design of novel quinazoline derivatives with potentially higher biological activity. frontiersin.org

Structure-Based Computational Design for Target Interactions

Structure-based drug design (SBDD) utilizes the 3D structural information of the biological target to design new ligands. acs.org For derivatives of Quinazoline-5-carboxylic acid, this approach is particularly effective when the crystal structure of the target protein is known. By analyzing the binding site, medicinal chemists can design molecules that have complementary shapes and chemical features, leading to high-affinity binding.

The process often begins with molecular docking to place a quinazoline scaffold into the active site of the target. nih.gov The results of the docking simulation highlight key interactions and identify pockets within the binding site that can be further exploited. For example, based on docking results, new functional groups can be added to the quinazoline core to form additional hydrogen bonds or hydrophobic interactions, thereby enhancing potency. tandfonline.com

In the development of quinazoline derivatives as EGFR inhibitors, SBDD has been instrumental. acs.org Analysis of the EGFR kinase domain active site has guided the design of compounds that can form crucial hydrogen bonds with the hinge region and occupy the hydrophobic pocket. nih.gov This approach led to the design of 18 new molecules with modifications at the N-3 and C-6 positions of the quinazoline ring, which were predicted to have enhanced inhibitory activity. acs.org

Molecular Dynamics Simulations (MDS) for Ligand-Target Stability

Molecular Dynamics (MD) simulations are computational methods that simulate the movement of atoms and molecules over time. tandfonline.com They are used to study the stability of the ligand-target complex and to understand the dynamic behavior of the system. nih.gov For Quinazoline-5-carboxylic acid derivatives, MD simulations can provide valuable insights into the conformational changes that occur upon binding and the stability of the interactions predicted by molecular docking. tandfonline.com

For instance, MD simulations of quinazoline derivatives bound to EGFR have been used to assess the stability of the complex. tandfonline.com The root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time is often calculated to evaluate the stability of the system. A stable RMSD profile suggests that the ligand remains tightly bound in the active site. In a study of quinazolinone derivatives as MMP-13 inhibitors, 10-nanosecond MD simulations revealed that the designed compounds formed stable hydrogen bonds with key residues, confirming the docking predictions. rsc.orgnih.gov Similarly, MD simulations of newly designed PAK4 inhibitors showed that hydrogen bonds and hydrophobic interactions, particularly with Leu398, were crucial for stabilizing the inhibitors in the active site. benthamdirect.com

Prediction of Drug-Like Characteristics and Molecular Descriptors

In addition to predicting biological activity, computational methods are also used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. researchgate.net Predicting these drug-like characteristics early in the drug discovery process is crucial to reduce the risk of late-stage failures. nih.gov

For Quinazoline-5-carboxylic acid derivatives, various molecular descriptors related to ADMET properties are calculated. These include molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area (PSA). tandfonline.com These descriptors are often used to assess compliance with rules of thumb for drug-likeness, such as Lipinski's Rule of Five. umi.ac.id

Software tools like SwissADME and PreADMET are commonly used to predict a wide range of pharmacokinetic properties. researchgate.net For example, in a study of newly designed quinazoline derivatives, ADMET predictions were conducted for 18 compounds, which were found to have outstanding ADMET profiles. acs.org Another study on 30 quinazolinone derivatives calculated properties such as Caco-2 cell permeability and CNS activity. tandfonline.com

Table 4: Predicted ADMET Properties for Designed Quinazoline Derivatives

Property Acceptable Range Significance
Molecular Weight < 500 Da Affects absorption and distribution
LogP (o/w) < 5 Indicates lipophilicity and membrane permeability
H-bond Donors < 5 Influences solubility and binding
H-bond Acceptors < 10 Influences solubility and binding
Polar Surface Area < 140 Ų Relates to membrane permeability

Based on Lipinski's Rule of Five. Source: researchgate.net

These in silico predictions help in prioritizing which Quinazoline-5-carboxylic acid derivatives should be synthesized and tested in vitro, thereby streamlining the drug discovery process. nih.govnih.gov

In Silico Mechanistic Insights and Reaction Pathway Predictions

Computational chemistry provides powerful tools for elucidating the reaction mechanisms and biological interactions of quinazoline derivatives at the molecular level. Through techniques such as molecular docking and molecular dynamics (MD) simulations, researchers can gain deep mechanistic insights, predict reaction pathways, and understand structure-activity relationships (SAR) without the need for initial synthesis. nih.gov These in silico methods are instrumental in the rational design of novel therapeutic agents.

Molecular docking studies are frequently employed to predict the binding modes of quinazoline derivatives within the active sites of biological targets. For instance, in the development of novel anticancer agents, quinazolinone derivatives have been docked against key proteins implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Topoisomerase II, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govnih.gov These simulations help identify crucial interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the target's binding pocket. A study on 6-boromo-quinazolinone–pyrimidine (B1678525) hybrids revealed that their docking poses within the EGFR active site were comparable to the known inhibitor Erlotinib, highlighting key interactions with residues like Cys 773 and Lys 721. nih.gov

Molecular dynamics simulations offer a more dynamic picture, simulating the movement of the ligand-protein complex over time. This allows for the assessment of the stability of the predicted binding mode and the calculation of binding free energies. For example, MD simulations have been used to confirm the stability of quinazolinone derivatives within the active sites of cancer-related targets, reinforcing the findings from molecular docking. nih.gov

Computational approaches also aid in predicting the feasibility of synthetic pathways. For example, the synthesis of 6-bromo benzoxazine-4-one, a precursor for certain quinazoline derivatives, involves the reaction of 5-boromoantranilic acid with chloroacetyl chloride. nih.gov While detailed quantum mechanical calculations for reaction pathway prediction of quinazoline synthesis are complex, density functional theory (DFT) and other methods can be used to model transition states and reaction energetics, providing theoretical support for proposed synthetic routes. Furthermore, in silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed compounds, helping to prioritize candidates with favorable pharmacokinetic profiles for synthesis and further testing. nih.gov

Table 1: Examples of In Silico Docking Studies on Quinazoline Derivatives

Quinazoline Derivative ClassBiological TargetKey Interacting ResiduesComputational MethodReference
Novel QuinazolinonesTopoisomerase II, VEGFR2, EGFR, c-MetNot specifiedMolecular Docking, Molecular Dynamics nih.gov
6-boromo-quinazoline-pyrimidine hybridsEGFRCys 773, Lys 721, Val 702, Phe 699Molecular Docking, MM-PBSA/GBSA nih.gov
Sulfonamide-substituted 4(3H)-quinazolinoneHuman Carbonic Anhydrase (hCA)Not specifiedMolecular Docking, ADMET Prediction nih.gov

Chemoinformatics and Machine Learning Applications

Chemoinformatics and machine learning (ML) are transforming the field of drug discovery by enabling the rapid analysis of vast chemical datasets and the prediction of compound properties. nih.gov These data-driven approaches are increasingly applied to the design and optimization of quinazoline-based compounds. By learning from existing data, ML models can identify promising new structures, predict their biological activities, and streamline the discovery process. mdpi.com

One major application is the development of Quantitative Structure-Activity Relationship (QSAR) models. ML algorithms, such as random forests, support vector machines, and deep neural networks, are trained on datasets of quinazoline derivatives with known biological activities. mdpi.comrsc.org These models learn the complex relationships between molecular descriptors (e.g., physicochemical properties, structural fingerprints) and a compound's efficacy. Once trained, these models can predict the activity of untested or virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. For example, a machine learning model using a random forest classifier achieved 90% accuracy in predicting G9a enzyme inhibitors from a large chemical library, demonstrating the power of ML in identifying active compounds from vast chemical spaces. rsc.org

Generative models, a frontier in ML, are used to design entirely new molecules. mdpi.com These models, often based on recurrent neural networks (RNNs) or generative adversarial networks (GANs), learn the underlying patterns of chemical structures from a given dataset (e.g., known active quinazolines). They can then generate novel chemical structures that are predicted to have high activity and desirable drug-like properties. This approach was successfully used to create a library of new colchicine-based compounds with predicted anticancer activity. mdpi.com

Furthermore, machine learning plays a crucial role in predicting protein structures and protein-protein interactions (PPIs). nih.gov Tools like AlphaFold, a deep neural network-based model, can accurately predict the 3D structure of target proteins, which is essential for structure-based drug design approaches like molecular docking. nih.gov By understanding the target structure, novel quinazoline-5-carboxylic acid derivatives can be more effectively designed to fit into binding sites and modulate protein function.

Table 2: Applications of Machine Learning in Quinazoline-related Drug Discovery

Application AreaMachine Learning TechniqueObjectiveExample/Reference
Activity Prediction (QSAR)Random Forest, Decision Tree, SVM, k-NNPredict biological activity (e.g., IC50) based on molecular structure.Predicting G9a inhibitors and anticancer activity of colchicine (B1669291) derivatives. mdpi.comrsc.org
Novel Structure GenerationRecurrent Neural Networks (RNN)Create new chemical structures with desired properties.Generation of a library of novel colchicine-based compounds. mdpi.com
Protein Structure PredictionDeep Neural Networks (DNN)Predict the 3D structure of biological targets for docking studies.AlphaFold for advancing structure-based drug discovery. nih.gov
Interaction PredictionRandom ForestPredict protein-protein interaction (PPI) sites.IntPred tool for identifying structural features of interaction sites. nih.gov

Structure Activity Relationship Sar Studies of Quinazoline Carboxylic Acids

Systematic Modification of the Quinazoline (B50416) Core

The quinazoline nucleus offers multiple positions for substitution, allowing for a fine-tuning of its pharmacological properties. The nature and position of these substituents can dramatically influence the compound's interaction with its biological target.

Substituent Effects at C-2, C-3, C-4, C-6, and C-8 on Biological Activity

The biological activity of quinazoline carboxylic acids is highly dependent on the nature of the substituents at various positions on the quinazoline ring.

At the C-2 position , bulky and hydrophobic groups are often necessary for potent inhibitory activity. nih.gov For instance, in a series of quinazolin-4(3H)-one derivatives, phenyl-substituted compounds demonstrated notable cytotoxic activity, whereas those with a naphthyl group were less effective. nih.gov Furthermore, the introduction of various substituents on a 2-aryl ring can significantly modulate activity, indicating that this position is critical for interaction with the target protein. nih.gov

Substitutions at the C-3 position of the quinazolinone ring have also been explored. Acylation of an aniline (B41778) group at this position to an N-acetyl or N-mesyl group was found to improve antibacterial activity, with the N-mesyl group being superior in vitro. acs.org

The C-4 position is a critical determinant of activity. For a class of quinoline (B57606) carboxylic acid inhibitors of dihydroorotate (B8406146) dehydrogenase, a strict requirement for the carboxylic acid or its salt at the C-4 position was identified for inhibitory activity. nih.gov In the context of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives, the position of the carboxylic acid on the anilino moiety at C-4 significantly impacts activity. nih.gov

The benzo portion of the quinazoline ring, specifically at the C-6 and C-8 positions , also plays a significant role in biological activity. In a series of 2-aminoquinazoline (B112073) derivatives acting as A2A adenosine (B11128) receptor antagonists, substitutions at the C-6 and C-7 positions with bromine, chlorine, or methyl groups resulted in high binding affinities. mdpi.com Specifically, a methyl group at C-7 led to a higher affinity than at C-6. mdpi.com For tankyrase inhibitors based on the quinazolin-4-one scaffold, introducing larger substituents at the C-8 position , such as nitro- and diol- groups, led to new interactions with the enzyme, thereby improving both affinity and selectivity. biorxiv.orgnih.gov

PositionSubstituent EffectExample FindingReference
C-2Bulky, hydrophobic groups are generally favored.Phenyl-substituted quinazolinones showed better cytotoxic activity than naphthyl-substituted ones. nih.gov
C-3Acylation of amino groups can enhance activity.N-mesyl group was superior to N-acetyl for antibacterial activity. acs.org
C-4The presence and position of the carboxylic acid are critical.A strict requirement for a carboxylic acid at C-4 for dihydroorotate dehydrogenase inhibition. nih.gov
C-6Substitutions can modulate receptor affinity.Bromine, chlorine, or methyl groups at C-6 resulted in high A2A receptor affinity. mdpi.com
C-8Larger substituents can improve affinity and selectivity.Nitro- and diol-substituents at C-8 improved tankyrase inhibition. biorxiv.orgnih.gov

Specific Role of the Carboxylic Acid Moiety (e.g., at C-4 vs. C-5)

The position of the carboxylic acid moiety on the quinazoline scaffold is a key factor in determining the biological activity and selectivity of the compound. While direct comparative studies between quinazoline-4-carboxylic acid and quinazoline-5-carboxylic acid are not extensively documented in the provided context, the importance of the spatial arrangement of the carboxyl group can be inferred from related studies.

For instance, in a study of anilinoquinazoline-based carboxylic acids as carbonic anhydrase inhibitors, the position of the carboxylic acid on the anilino ring (which is attached to the C-4 of the quinazoline) was varied (ortho, meta, and para). nih.gov The results showed that the inhibitory activity and selectivity against different carbonic anhydrase isoforms were highly dependent on the position of the carboxyl group. nih.gov For example, para-isomers showed the highest activity against the hCA IX isoform, followed by meta and then ortho isomers. nih.gov This highlights that the precise location of the acidic group is crucial for optimal interaction with the target enzyme's active site.

Extrapolating from this, it can be hypothesized that the positioning of the carboxylic acid at C-4 versus C-5 on the quinazoline ring would lead to different spatial orientations of this critical functional group. This would, in turn, affect the molecule's ability to form key hydrogen bonds and electrostatic interactions within the binding pocket of a target protein, ultimately influencing its biological activity and selectivity profile. The strict requirement for a carboxylic acid at the C-4 position in some quinoline-based inhibitors further underscores the critical nature of its placement for biological function. nih.gov

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound by replacing a functional group with another that has similar physicochemical characteristics. This approach can lead to improved potency, selectivity, and pharmacokinetic profiles.

Impact on Receptor Affinity and Selectivity

Bioisosteric replacement can have a significant impact on a molecule's affinity for its target receptor and its selectivity over other receptors. The goal is often to enhance the desired biological activity while minimizing off-target effects. The success of a bioisosteric replacement is not always predictable and depends heavily on the specific context of the drug-target interaction. mdpi.com

Modulation of Lipophilicity and Pharmacokinetic Parameters

A key application of bioisosteric replacement is the modulation of a drug's lipophilicity, which in turn influences its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The carboxylic acid group, while often crucial for biological activity, can sometimes lead to poor pharmacokinetic properties. acs.org Replacing it with a suitable bioisostere can circumvent these issues. For example, highly fluorinated alcohols can serve as lipophilic, weakly acidic bioisosteres for carboxylic acids, potentially improving a drug's ability to cross the blood-brain barrier. mdpi.com

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis aims to understand the energetically preferred shapes a molecule can adopt and how these conformations relate to its biological activity.

For quinazoline carboxylic acids, the conformation of the carboxylic acid group itself is of particular interest. Carboxylic acids can exist in different conformations, notably the syn and anti forms, which describe the orientation of the acidic proton relative to the carbonyl oxygen. While the syn conformation is generally more stable in the gas phase due to a stabilizing intramolecular hydrogen bond, the anti conformation can be favored in aqueous solutions. nih.gov This is because the anti conformation may allow for more favorable hydrogen bonding interactions with surrounding water molecules. nih.gov

The preferred conformation of the carboxylic acid moiety in the microenvironment of a protein's binding site can have a profound effect on binding affinity. The ability of the carboxylic acid to adopt the optimal conformation for interaction with key amino acid residues in the active site is crucial for potent inhibition. Therefore, understanding the conformational preferences of the carboxylic acid group in different environments is a key aspect of the rational design of quinazoline-based inhibitors.

Linker Region Modifications and their Influence on Potency

Modifications to the linker often involve altering its length, which can directly impact how the molecule fits within the target's binding site. For instance, in the development of 4-anilino-quinazoline derivatives as dual EGFR/HER2 inhibitors, SAR studies revealed that the optimal length of the carbon chain linker for the highest dual inhibitory activity is four carbons. nih.gov Conversely, in another series of compounds targeting EGFR, derivatives with a three-carbon alkyloxy linker were found to be less potent than those with a shorter, two-carbon bridge. nih.gov This decrease in potency was attributed to an unfavorable binding mode within the EGFR active site, leading to a less optimal orientation. nih.gov

The chemical nature of the linker is also a key determinant of potency. In the development of antimalarial quinazolinone-2-carboxamide derivatives, researchers investigated various spacers between the quinazolinone ring and a phenyl carboxylic acid moiety. acs.org Initial modifications, which included altering the length of the linker and the position of an ether oxygen atom while a fluorine substituent was present, were found to be detrimental to the compound's activity. acs.org However, removing the fluorine and testing similar linker variations led to a significant breakthrough. acs.org Specifically, compound 19f , which featured a particular linker configuration, demonstrated a 95-fold improvement in potency compared to the original hit compound. acs.org

In a different context, studies on STAT3 inhibitors based on a carboxylic acid scaffold have shown that even subtle changes, such as substituting a glycine (B1666218) linker for an alanine (B10760859) linker, can have significant effects. nih.gov While this substitution improved potency in salicylic (B10762653) acid-based analogs, it did not have the same positive effect in benzoic acid-based compounds, indicating that the influence of the linker is highly dependent on the rest of the molecular structure. nih.gov Furthermore, replacing a thioamide linker with an amide in certain quinazolinone derivatives resulted in an 83-fold decrease in nitric oxide inhibitory potency, highlighting the critical role the linker's functional groups can play in establishing key interactions, such as hydrogen bonds, with the target receptor. researchgate.net

Table 1: Influence of Linker Modifications on Potency of Quinazoline Derivatives

Compound/Series Linker Modification Target Potency (IC50/Ki) Finding Citation
4-anilino-quinazoline Four-carbon chain linker EGFR/HER2 Optimal activity Linker length is critical for dual inhibition. nih.gov
4-anilino-quinazoline Three-carbon alkyloxy vs. Two-carbon bridge EGFR Less potent with 3-carbon linker Longer linker led to unfavorable binding mode. nih.gov
Quinazolinone-2-carboxamide 19f Optimized ether linker P. falciparum 3D7 25 nM A specific linker configuration dramatically improved antimalarial potency by 95-fold compared to the initial hit. acs.org
Benzoic acid-based STAT3 inhibitor Gly-linker vs. Ala-linker STAT3 No improvement The effect of linker modification is context-dependent and did not improve potency in this series. nih.gov

Design Principles for Enhanced Target Selectivity

Achieving target selectivity is a paramount goal in drug design to minimize off-target effects and associated toxicities. For quinazoline carboxylic acids, several design principles have been established to enhance their selectivity for specific biological targets, such as different enzyme isoforms or receptor subtypes.

One primary strategy involves exploiting structural differences in the binding sites of related targets. This can be achieved by modifying the substitution pattern on the quinazoline core or its appended functionalities. A clear example is seen in the development of inhibitors for human carbonic anhydrase (hCA) isoforms. By strategically positioning a carboxylic acid group on an anilino substituent at the 4-position of the quinazoline ring, researchers could tune the selectivity for different hCA isoforms. nih.gov The inhibitory activity and selectivity were significantly influenced by whether the aminobenzoic acid motif was in the ortho, meta, or para position. nih.gov The para isomers showed the highest activity and selectivity for the tumor-associated isoform hCA IX, while all isomers exhibited good inhibition of hCA XII, with the para isomers again being the most potent. nih.gov This demonstrates that the precise spatial arrangement of the carboxylic acid group is crucial for differentiating between closely related enzyme isoforms. nih.gov

Another key design principle is the modification of regions of the inhibitor that extend into the solvent-exposed area of the target's binding pocket. In the development of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), researchers modified the solvent region pocket of a known quinazoline inhibitor. nih.gov This approach aimed to minimize potential metabolic liabilities and improve selectivity. nih.gov The resulting compounds showed improved liver microsome stability and maintained or even improved kinase inhibitory activity and selectivity. nih.gov

Furthermore, the concept of developing dual inhibitors, which are designed to potently inhibit two distinct targets, is another application of selectivity-driven design. For instance, researchers have developed 3-substituted quinazoline-2,4(1H,3H)-diones as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases. nih.govmdpi.com This strategy is based on aligning the pharmacophoric features of the molecule to satisfy the binding requirements of both kinases, which can be advantageous in treating complex diseases like cancer where multiple signaling pathways are active. nih.govmdpi.com The linker group and substitutions at various positions on the quinazoline ring are critical factors in achieving this dual-target selectivity. biomedres.us

Table 2: Design Principles for Enhanced Selectivity of Quinazoline Carboxylic Acids

Lead Compound/Series Design Principle Target(s) Key Finding Citation
2-aryl-quinazolin-4-yl aminobenzoic acids Positional Isomerism of Carboxylic Acid hCA IX & XII Para-substituted isomers showed significantly higher selectivity for hCA IX (Ki: 1.6−4.5 µM) over meta (Ki: 24.2−31.6 µM) and ortho (Ki: 34.4−46.4 µM) isomers. nih.gov
Quinazoline-based FGFR4 inhibitor Solvent Region Modification FGFR4 Modification of the solvent-exposed region improved metabolic stability and maintained high selectivity for FGFR4. nih.gov

Biological Targets and Molecular Mechanisms of Action

Enzyme Inhibition Mechanisms

The versatility of the quinazoline (B50416) scaffold allows for its interaction with a wide range of enzymatic targets. The specific substitutions on the quinazoline ring system dictate the binding affinity and selectivity towards these enzymes.

The inhibition of protein tyrosine kinases (PTKs) is a cornerstone of the anticancer activity of many quinazoline derivatives. nih.gov The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key members of the ErbB family of receptor tyrosine kinases that regulate cell proliferation, survival, and metastasis. nih.govnih.gov Overexpression or mutation of these receptors is common in various cancers. nih.govnih.gov

Quinazoline-based inhibitors typically function by competing with adenosine (B11128) triphosphate (ATP) for the binding pocket within the kinase domain of EGFR and HER2. nih.gov This action blocks the downstream signaling pathways that promote tumor growth. nih.gov Some derivatives are designed as dual EGFR/HER2 inhibitors, offering a broader spectrum of activity. nih.govbeilstein-journals.org Furthermore, second-generation inhibitors have been developed to bind irreversibly to the kinase domain, often by forming a covalent bond with a cysteine residue (such as Cys773 in EGFR), which can overcome certain types of acquired resistance seen with reversible inhibitors. nih.gov The 6,7-dialkoxy substitution pattern on the quinazoline ring is often cited as being compatible with good inhibitory activity. beilstein-journals.org

Table 1: Research Findings on Quinazoline Derivatives as Tyrosine Kinase Inhibitors
Compound/Derivative SeriesTarget(s)Key FindingsIC₅₀ ValuesReference
Anilinoquinazoline Derivatives (5d, 5e)EGFR, HER2Displayed potent dual inhibitory activity. Compound 5e showed 95% inhibition of HER2 activity at 5 µM.5d: EGFR = 2.09 µM, HER2 = 3.98 µM 5e: EGFR = 1.94 µM, HER2 = 1.04 µM beilstein-journals.org
Isoquinoline-tethered Quinazolines (14f)HER2, EGFRShowed 7- to 12-fold enhanced selectivity for HER2 over EGFR compared to lapatinib. Potently inhibited HER2 phosphorylation at the cellular level.Data not specified, noted as more potent than lapatinib. nih.gov
Irreversible Quinazoline Derivatives (1a, 1d, 1v)EGFR, HER2Designed as irreversible dual inhibitors with a Michael acceptor at the 6-position. Showed better activities than afatinib.Several compounds showed nanomolar IC₅₀ values. nih.gov

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. youtube.com There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. youtube.com

Several series of quinazoline and quinazolinone derivatives have been synthesized and evaluated as inhibitors of COX enzymes. Some of these compounds exhibit potent and selective inhibition of COX-2, which is a desirable trait for anti-inflammatory agents as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. Conversely, other research has focused on developing selective COX-1 inhibitors based on the quinazoline core, as COX-1 upregulation has been implicated in various cancers and neuroinflammation. youtube.com The structural features of the quinazoline derivatives determine their selectivity; for instance, the volume of the COX-1 oxygenase site is about 20% smaller than that of COX-2, a factor that can be exploited in drug design. youtube.com

Table 2: Research Findings on Quinazoline Derivatives as Cyclooxygenase Inhibitors
Compound/Derivative SeriesTarget(s)SelectivityKey FindingsIC₅₀ ValuesReference
2,4,7-substituted quinazolinesCOX-1, COX-2COX-1 selective11 derivatives showed good to excellent COX-1 inhibition; 7 were totally COX-1 selective.Best inhibitor IC₅₀ = 0.064 µM (COX-1) youtube.com
2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinoneCOX-1, COX-2COX-2 selectiveCompounds 4, 5, 6, 8, and 13 showed effective and selective inhibition of COX-2.0.33–0.8 μM (COX-2); >100 μM (COX-1)
Quinazolinones conjugated with ibuprofen, indole (B1671886) acetamide, or thioacetohydrazideCOX-1, COX-2COX-2 selectiveSynthesized series exhibited superior COX-2 selectivity, equipotent to celecoxib.Data not specified, compared to celecoxib.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. MMP-13, in particular, plays a crucial role in the breakdown of type II collagen in articular cartilage, making it a key target in the pathology of osteoarthritis.

Structure-based design has led to the discovery of potent and selective quinazoline-based MMP-13 inhibitors. A notable class of these are non-zinc-binding inhibitors, which, instead of chelating the catalytic zinc ion, occupy a deep S1' pocket adjacent to it. This mechanism can lead to higher selectivity over other MMPs and reduce off-target effects. Molecular modeling studies have identified key amino acid residues (such as Ala238, Thr245, and Met253) within the active site that are important for the binding and activity of these quinazolinone inhibitors.

Table 3: Research Findings on Quinazoline Derivatives as MMP-13 Inhibitors
Compound/Derivative SeriesInhibition MechanismKey FindingsReference
Quinazoline-2-carboxamide-based inhibitors (e.g., compound 21k)Non-zinc binding; occupies deep S1' pocket.Exhibited excellent potency and selectivity for MMP-13 over other MMPs. A sodium salt version (compound 38) showed oral bioavailability.
Quinazolinone derivativesInteraction with key residues via hydrogen bonding and electrostatic interactions.Identified key residues (Ala238, Thr245, Thr247, Met253, etc.) for inhibitor activity and stability. Designed novel compounds with predicted high activity.

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that regulate critical cellular functions, including cell growth, proliferation, and survival, through the PI3K/AKT signaling pathway. Dysregulation of this pathway is a frequent event in many cancers, making PI3K an important therapeutic target.

Quinazoline derivatives have been successfully developed as potent PI3K inhibitors, with several compounds, such as idelalisib (B1684644) and copanlisib, receiving FDA approval. These inhibitors typically target the ATP-binding site within the kinase domain of PI3K. Research efforts have focused on developing inhibitors with selectivity for specific PI3K isoforms (e.g., PI3Kδ) to enhance therapeutic efficacy and reduce side effects. The quinazoline core contains essential elements for PI3K binding, including a nitrogen atom that acts as a hinge-binder.

Table 4: Research Findings on Quinazoline Derivatives as PI3K Inhibitors
Compound/Derivative SeriesTarget Isoform(s)Key FindingsReference
4-aryl quinazolines (e.g., compound 11)PI3Kδ selectiveOptimized from a scaffold deconstruction-reconstruction strategy. Compound 11 demonstrated that biochemical PI3Kδ inhibition translates to modulation of immune cell function.
General Quinazoline-based inhibitorsPI3K (various isoforms)Several FDA-approved drugs (lapatinib, idelalisib, etc.) are quinazoline-based PI3K inhibitors. They regulate the PI3K/AKT signaling cascade.

Glycogen phosphorylase (GP) is a key enzyme in carbohydrate metabolism, catalyzing the rate-limiting step in glycogenolysis to release glucose-1-phosphate. youtube.com Its inhibition is considered a therapeutic strategy for managing type 2 diabetes by reducing hepatic glucose production. youtube.com The enzyme is regulated allosterically and by phosphorylation, existing in a less active 'b' form and a more active 'a' form. youtube.com While various classes of compounds, such as flavonoids and glucose-based derivatives, are known to inhibit GP at its allosteric or catalytic sites, there is limited specific documentation in the reviewed literature detailing the direct inhibition of Glycogen Phosphorylase a by quinazoline-based compounds. Some quinazolinones have been noted for general anti-diabetic properties, but their mechanism in these cases has been attributed to the inhibition of other enzymes like α-glucosidase.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolase enzymes that degrade the neurotransmitter acetylcholine (B1216132). The inhibition of these cholinesterases is a primary therapeutic strategy for Alzheimer's disease, aiming to increase acetylcholine levels in the brain.

Numerous studies have reported the synthesis of quinazoline and quinazolin-4(3H)-one derivatives as potent inhibitors of both AChE and BChE. Some compounds exhibit selective inhibition for one enzyme over the other. For example, certain 3,4-dihydroquinazoline derivatives showed strong BChE inhibitory activity with high selectivity over AChE. The inhibitory mechanism can be of a mixed or non-competitive type, with molecular docking studies suggesting that these inhibitors can bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzymes.

Table 5: Research Findings on Quinazoline Derivatives as Cholinesterase Inhibitors
Compound/Derivative SeriesTarget(s)SelectivityKey Findings & IC₅₀ ValuesReference
Quinazolin-4(3H)-one derivatives (e.g., MR2938)AChE, BChEAChE preferenceMR2938 displayed promising AChE inhibitory activity (IC₅₀ = 5.04 μM) and also showed anti-inflammatory properties.
3,4-dihydroquinazoline derivatives (8b, 8d)BChE, AChEBChE selectiveCompounds 8b and 8d were highly active against BChE (IC₅₀ = 45 nM and 62 nM, respectively) with 146- and 161-fold higher affinity for BChE over AChE.
2,4-disubstituted quinazoline derivativesBuChE, AChEBuChE selectiveA number of synthesized compounds showed potent and selective inhibitory activity against butyrylcholinesterase.
N-(4-sulfamoylphenyl)-3-methylflavone-8-carboxamide derivativesAChE, BChEVaries by compoundCompound 7j showed promising AChE inhibition (IC₅₀ = 0.26 ± 0.07 μM); compound 7c was potent against BChE (IC₅₀ = 0.08 ± 0.01 μM).

Interaction with Nucleic Acids (e.g., DNA Intercalation, Topoisomerase I Inhibition)

The ability of small molecules to interact with DNA is a cornerstone of many anticancer therapies. Quinazoline derivatives have been shown to exert their cytotoxic effects through mechanisms involving direct interaction with DNA and inhibition of enzymes that process DNA, such as topoisomerases.

Several novel semanticscholar.orgnih.govmdpi.comtriazolo[4,3-c]quinazoline derivatives have been synthesized and evaluated as DNA intercalators. nih.govresearchgate.net These compounds are designed with a planar polyaromatic system that can insert between the base pairs of DNA, leading to structural distortions and interference with DNA replication and transcription. nih.gov Some of these derivatives have shown potent DNA binding affinities, with IC50 values comparable to or even better than the well-known DNA intercalator, doxorubicin . nih.govresearchgate.net For example, compounds 16 and 18 from one study potently intercalated DNA with IC50 values of 26.03 and 28.37 µM, respectively. nih.gov

In addition to direct DNA binding, quinazoline derivatives can also inhibit topoisomerases, enzymes that resolve topological problems in DNA during various cellular processes. A series of C3-quinazolinone linked β-carboline conjugates were found to be effective inhibitors of topoisomerase I. jscimedcentral.com One of the most potent compounds from this series, 10a , exhibited significant cytotoxicity against several cancer cell lines with IC50 values ranging from 1.19 to 5.37 µM. jscimedcentral.com Similarly, a quinoline-based derivative, N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine , was a highly potent inhibitor of human topoisomerase I with an IC50 of 29 nM. acs.org

Table 3: DNA Intercalation and Topoisomerase I Inhibitory Activity of Selected Quinazoline Derivatives

Compound Mechanism IC50 (µM)
Compound 16 ( semanticscholar.orgnih.govmdpi.comtriazolo[4,3-c]quinazoline derivative) DNA Intercalation 26.03
Compound 18 ( semanticscholar.orgnih.govmdpi.comtriazolo[4,3-c]quinazoline derivative) DNA Intercalation 28.37
Compound 11 ( semanticscholar.orgnih.govmdpi.comtriazolo[4,3-c]quinazoline derivative) DNA Intercalation 30.84
Compound 5 ( semanticscholar.orgnih.govmdpi.comtriazolo[4,3-c]quinazoline derivative) DNA Intercalation 33.56
Compound 10a (C3-quinazolinone linked β-carboline conjugate) Topoisomerase I Inhibition 1.19 - 5.37

Modulation of Cellular Signaling Pathways (e.g., Ras Signal Transduction Cascade, AKT Phosphorylation)

Quinazoline derivatives can modulate key cellular signaling pathways that are often dysregulated in cancer, such as the Ras-Raf-MEK-ERK and PI3K/AKT/mTOR pathways.

While the effect of quinazolines on the Ras signal transduction cascade is often indirect, through the inhibition of upstream receptor tyrosine kinases like EGFR, some studies have explored their impact on downstream effectors. sci-hub.senih.govprobes-drugs.org

More direct evidence exists for the modulation of the PI3K/AKT/mTOR pathway by quinazoline derivatives. The PI3K/AKT pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis. Several 4-methyl quinazoline derivatives have been designed as dual inhibitors of PI3K and histone deacetylase (HDAC). nih.govsci-hub.se One such compound, compound 43 , exhibited nanomolar potency against PI3Kα (IC50 = 42 nM) and PI3Kδ (IC50 = 8.1 nM). nih.gov This compound was shown to suppress the phosphorylation of AKT in cancer cells. sci-hub.se

Other quinazoline-urea hybrids have also demonstrated potent inhibition of PI3Kα and mTOR. tandfonline.com Additionally, certain alkylphosphocholine-gefitinib conjugates, while being strong EGFR inhibitors, were found to be less effective at inhibiting AKT phosphorylation, indicating that the structural features of the quinazoline derivative are crucial for its specific downstream effects. nih.gov

Table 4: PI3K/AKT Pathway Inhibitory Activity of Selected Quinazoline Derivatives

Compound Target IC50 (nM)
Compound 43 (4-methyl quinazoline derivative) PI3Kα 42
Compound 43 (4-methyl quinazoline derivative) PI3Kδ 8.1
Quinazoline-urea hybrid 18a PI3Kα 2.4
Quinazoline-urea hybrid 18b PI3Kα 0.7
Quinazoline-urea hybrid 18c PI3Kα 3.4
Quinazoline-urea hybrid 18a mTOR 58.8
Quinazoline-urea hybrid 18b mTOR 114
Quinazoline-urea hybrid 18c mTOR 95.1

Influence on Inflammatory Mediators (e.g., TNF-α, PGE-2)

Direct and specific data on the influence of Quinazoline-5-carboxylic acid;sodium salt on inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin (B15479496) E2 (PGE-2) is not available in the current body of scientific literature. However, the anti-inflammatory properties of the wider quinazoline class of compounds have been documented, with some derivatives showing inhibitory effects on key inflammatory pathways.

The modulation of pro-inflammatory cytokines is a significant strategy in the pharmacological intervention of inflammatory conditions. tsijournals.com Certain quinazoline derivatives have been identified as inhibitors of such mediators. For instance, various substituted quinazolines have been investigated for their potential to inhibit TNF-α. tsijournals.com Proquazone, a non-acidic quinazolinone derivative, has demonstrated potent anti-inflammatory effects comparable to indomethacin (B1671933) and is a known inhibitor of prostaglandin synthesis. tsijournals.com

The anti-inflammatory activity of different quinazoline derivatives is highly dependent on their substitution patterns. mdpi.com Structure-activity relationship (SAR) studies have indicated that the nature of the substituents on the quinazoline ring is a critical determinant of their anti-inflammatory potency. mdpi.com

Below is an illustrative data table showcasing the type of research findings that are common for quinazoline derivatives, though it is important to reiterate that this data does not pertain to this compound.

Table 1: Illustrative Anti-Inflammatory Activity of Various Quinazoline Derivatives This table is for illustrative purposes only and does not represent data for this compound.

Compound Class Specific Derivative Example Target/Assay Observed Effect
Quinazolinones Proquazone Prostaglandin Synthesis Potent Inhibition
2,3,6-trisubstituted quinazolinones Derivative with o-methoxyphenyl at C-3 and p-dimethylaminophenyl at C-2 Carrageenan-induced paw edema Higher activity than standard phenylbutazone
Benzothiazole-substituted 2-phenyl quinazolinones Unsubstituted derivatives Carrageenan-induced paw edema 30-77.5% protection

Preclinical Evaluation and Experimental Models

In Vitro Assay Methodologies

In vitro studies, conducted outside of a living organism, provide the foundational data on the bioactivity of a compound. These experiments are typically performed in controlled laboratory settings using cellular or molecular targets.

Cell-based assays are fundamental in determining the cytotoxic or anti-proliferative effects of quinazoline (B50416) derivatives. A common method utilized is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which measures the metabolic activity of cells as an indicator of cell viability. nih.gov

Researchers have synthesized and evaluated various quinazolinone derivatives for their cytotoxic activities against a panel of human cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), lung cancer (A549, SKLU-1), liver cancer (HepG-2), and leukemia (Jurkat, THP-1) cell lines. nih.govnih.govvnu.edu.vn For instance, certain novel quinazolinone derivatives with substituted quinoxalindione showed cytotoxic activity at concentrations of 50 to 100 μM in both MCF-7 and HeLa cell lines. nih.gov In another study, newly synthesized quinazoline–sulfonamide derivatives were tested against Jurkat and THP-1 leukemia cell lines, with some compounds showing potent suppression of cell proliferation with IC50 values in the range of 4–6.5 μM. nih.gov

The effect of these compounds on the cell cycle is also a key area of investigation. For example, treatment of THP-1 cells with certain quinazoline derivatives led to a significant accumulation of cells in the G2/M phase of the cell cycle, indicating an interference with cell division. nih.govmdpi.com Similarly, some 3-methyl-quinazolinone derivatives have been shown to induce late apoptosis and arrest the cell cycle of A549 cells in the G2/M phase. mdpi.com

The National Cancer Institute (NCI) has evaluated certain quinazoline-based carboxylic acid derivatives against a panel of 59 human cancer cell lines. nih.gov For example, quinazoline derivatives featuring ortho-aminobenzoic acid demonstrated broad-spectrum cell growth inhibitory activity. nih.gov

Table 1: Examples of Cell-Based Assay Findings for Quinazoline Derivatives

Compound ClassAssay TypeCell Line(s)Key Findings
Quinazolinone-quinoxalindione derivativesMTT AssayMCF-7, HeLaCytotoxic activity observed at 50-100 μM concentrations. nih.gov
Quinazoline-sulfonamide derivativesProliferation AssayJurkat, THP-1IC50 values in the range of 4–6.5 μM for the most potent compounds. nih.gov
Quinazoline-sulfonamide derivativesCell Cycle AnalysisTHP-1Significant accumulation of cells in the G2/M phase. nih.gov
3-Methyl-quinazolinone derivativesCell Cycle AnalysisA549Induction of late apoptosis and G2/M phase cell cycle arrest. mdpi.com
Quinazoline-based carboxylic acidsNCI-60 screen59 human cancer cell linesOrtho-aminobenzoic acid derivatives showed broad cell growth inhibitory activity. nih.gov
Quinazolinone derivativesCytotoxicity AssaySKLU-1, MCF-7, HepG-2Compound 8h showed IC50 values of 23.09, 27.75, and 30.19 µg/mL, respectively. vnu.edu.vn
Fumiquinazolines F and GProliferation AssayMDA-MB-231Fumiquinazoline F exhibited an IC50 of 54.1 µM. mdpi.com

Enzyme activity assays are crucial for identifying the molecular targets of quinazoline derivatives. Many compounds in this class are designed as enzyme inhibitors. For example, the inhibition of protein kinases, which are pivotal in cell signaling and proliferation, is a common target. nih.gov

Several quinazoline derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. frontiersin.org Additionally, studies have explored their potential to inhibit other enzymes such as Carbonic Anhydrases (CAs). A series of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives were evaluated for their inhibitory activity against human CA isoforms I, II, IX, and XII using a stopped-flow CO2 hydrase assay. nih.gov Some of these compounds showed selective inhibition of the tumor-associated isoforms CA IX and XII over the cytosolic isoforms CA I and II. nih.gov

Other research has focused on DNA processing enzymes like DNA gyrase and topoisomerases. nih.govresearchgate.net For instance, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as inhibitors of S. aureus GyrB. nih.gov Furthermore, some 4(3H)-quinazolinone derivatives have been evaluated for their ability to inhibit Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. researchgate.net

Table 2: Enzyme Inhibition by Quinazoline Derivatives

Compound ClassTarget EnzymeAssay MethodKey Findings
2-Aryl-quinazolin-4-yl aminobenzoic acidsCarbonic Anhydrases (hCA I, II, IX, XII)Stopped-flow CO2 hydrase assaySelective inhibition of tumor-associated hCA IX and XII. nih.gov
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamidesS. aureus DNA Gyrase BGyrB inhibition assayIdentification of a novel, moderate inhibitor of S. aureus GyrB. nih.gov
4(3H)-Quinazolinone derivativesPoly(ADP-ribose) polymerase (PARP)PARP inhibitory activity assaySome derivatives exhibited remarkably inhibitory effects on the PARP enzyme. researchgate.net
Quinazoline-based carboxylic acidsAurora A kinaseIn vitro kinase inhibitory assayHalogen-substituted derivatives showed higher inhibitory activity. nih.gov
Quinazolinone-7-carboxamidesSoluble Epoxide Hydrolase (sEH)sEH inhibition assayIC50 values in the range of 0.3 to 11.2 μM. acs.org

The antimicrobial potential of quinazoline derivatives is assessed through susceptibility testing against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter determined in these studies, representing the lowest concentration of a compound that prevents visible growth of a microorganism.

Various synthesized quinazolinone derivatives have been evaluated for their antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), as well as fungal species like Candida albicans and Aspergillus niger. biomedpharmajournal.orgeurjchem.comnih.gov The agar (B569324) well diffusion method and broth dilution method are commonly employed techniques. eurjchem.comresearchgate.netbenthamdirect.com

In some studies, anthranilic acid derivatives with a free carboxylic acid group showed good activity against P. aeruginosa at a concentration of 32 μg/ml. nih.gov Other research has shown that certain quinazolinone derivatives exhibit better bacteriostatic activity against Gram-negative bacteria and good activity against C. albicans and A. niger. nih.gov The introduction of certain substituents, such as bromine or chlorine atoms, at specific positions on the quinazolinone ring has been reported to enhance antimicrobial properties. nih.gov

Table 3: Antimicrobial Activity of Quinazoline Derivatives

Compound ClassTest MethodTarget OrganismsKey Findings
Anthranilic acid derivativesMIC determinationP. aeruginosaGood activity at 32 μg/ml. nih.gov
Quinazolinone derivativesBroth dilutionGram-positive and Gram-negative bacteriaMost derivatives showed good antimicrobial activity. researchgate.net
Quinazolin-4-one derivativesDiffusion methodGram-positive and Gram-negative bacteria, C. albicansSome compounds exhibited significant antibacterial and antifungal activity. eurjchem.com
2-Thioxo-benzo[g]quinazolin-4(3H)-one derivativesAgar well diffusionGram-positive and Gram-negative bacteria, FungiMost compounds possess strong activity against both bacterial species. benthamdirect.com
Quinazolinone derivativesDisc diffusionS. aureus, S. pyogenes, E. coli, P. aeruginosa, A. niger, C. albicansVarious derivatives showed good to excellent activity against different strains. biomedpharmajournal.org

The search for new antimalarial agents has led to the investigation of quinazoline and quinoline (B57606) derivatives. In vitro antiplasmodial activity is typically assessed against cultured strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.

Studies have evaluated new analogues of quinoline-4-carboxylic acid for their activity against both chloroquine-sensitive (e.g., NF54) and multidrug-resistant (e.g., K1) strains of P. falciparum. nih.govelsevierpure.com Some of these newly synthesized compounds have demonstrated promising antiplasmodial activity and selectivity. nih.gov The importance of the carboxylic acid moiety for antiplasmodial potency has been highlighted in some structure-activity relationship studies of quinazolinone-2-carboxamide derivatives. acs.org However, the carboxylic acid metabolite of the antimalarial drug piperaquine (B10710) showed no relevant in vitro antiplasmodial activity (IC50 > 1.0 μM). nih.gov

Table 4: Antiplasmodial Activity of Quinoline/Quinazoline Derivatives

Compound ClassP. falciparum Strain(s)Key Findings
Quinoline-4-carboxylic acid analoguesNF54 (chloroquine-sensitive), K1 (multiresistant)Some compounds showed promising antiplasmodial activity and selectivity. nih.govelsevierpure.com
Quinazolinone-2-carboxamide derivatives3D7The carboxylic acid moiety was found to be important for antiplasmodial potency. acs.org
Piperaquine carboxylic acid metabolitePf3D7, PfDd2No relevant in vitro antiplasmodial activity (IC50 > 1.0 μM). nih.gov

Bioluminescence inhibition tests can be used as a rapid and sensitive method for assessing the general cytotoxicity of chemical compounds. These assays often utilize luminescent bacteria, such as Photobacterium leiognathi, where a decrease in light output indicates a toxic effect on the bacterial cells.

While specific data on "Quinazoline-5-carboxylic acid;sodium salt" is not available, related structures have been evaluated using this method. For instance, certain ( biomedpharmajournal.orgnih.govnih.govtriazolo[1,5-c]quinazolin-2-ylthio)carboxylic acid amides were tested for their cytotoxicity against Photobacterium leiognathi Sh1. nih.gov Studies on other aliphatic carboxylic acids have also employed bacterial luciferase inhibition assays to understand their inhibitory mechanisms. nih.gov

The interaction of quinazoline derivatives with DNA is a significant area of research, as many anticancer and antimicrobial agents exert their effects by targeting DNA. Various biophysical techniques are used to study these interactions, including DNA melting temperature measurements, fluorescence emission, circular dichroism, and molecular docking studies. nih.govacs.org

A number of amino acid-conjugated quinazolinone-Schiff's bases have been synthesized and shown to bind to DNA, with some compounds preferentially stacking with the A-T rich regions of the DNA minor groove. nih.gov The structure-activity relationship of these compounds indicated that the presence of electron-donating groups favored DNA binding and anticancer activity. nih.gov

Other studies have focused on the ability of quinazoline derivatives to intercalate into the DNA double helix. researchgate.net For example, N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline has been identified as an efficient pharmacophore for DNA binding via an intercalative process. acs.org Furthermore, some quinoline-3-carboxylic acid derivatives have been shown to bind to the minor groove of B-DNA. researchgate.net DNA relaxation assays using topoisomerases can also be employed to determine if a compound interferes with the enzymatic processing of DNA. researchgate.net

Table 5: DNA Interaction Studies of Quinazoline Derivatives

Compound ClassMethod(s)Mode of Interaction
Amino acid conjugated quinazolinone-Schiff's basesMolecular docking, DNA binding study (methyl green)Stacking with A-T rich regions of the DNA minor groove. nih.gov
N-aminoalkyl(anilino)-6,7-dimethoxyquinazolinesDNA melting temperature, fluorescence emission, circular dichroismIntercalative binding. acs.org
Quinoline-3-carboxylic acidsIn-silico interaction studyBinding with the A/T minor groove region of B-DNA. researchgate.net
Benzo[h]quinazoline and benzo[f]quinazoline (B14752245) derivativesTopo I and Topo II relaxation assaysInterference with topoisomerase activity. researchgate.net
Quinazoline-pyrimidine ligandsFRET, 2D-NMR, Circular DichroismStrong and selective binding to G-quadruplex DNA.

In Vivo Animal Models for Efficacy Studies (Mechanistic Focus)

In vivo animal models are indispensable for understanding the physiological and pathological responses to a test compound. They allow for the examination of complex biological interactions that cannot be fully replicated in vitro. The following subsections detail the application of various animal models in the preclinical evaluation of compounds structurally related to Quinazoline-5-carboxylic acid; sodium salt.

The carrageenan-induced paw edema model in rats is a widely used and well-established acute inflammatory model for screening potential anti-inflammatory agents. The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rat's paw induces a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema. This model is valuable for investigating the mechanisms of action of anti-inflammatory drugs, particularly their effects on mediators of inflammation such as histamine, serotonin, bradykinin, and prostaglandins.

While direct studies specifically investigating Quinazoline-5-carboxylic acid; sodium salt in the carrageenan-induced paw edema model are not extensively documented in the public domain, numerous studies have explored the anti-inflammatory potential of the broader class of quinazoline-containing carboxylic acids. For instance, research on various (quinazoline-4(3H)-ylidene)hydrazides of dicarboxylic acids and 2-carboxyalkyl-triazolo[1,5-c]quinazolines has demonstrated significant inhibition of paw edema in this model. These related compounds have shown the ability to reduce swelling, indicating that the quinazoline scaffold is a promising backbone for the development of novel anti-inflammatory agents. The anti-inflammatory activity of these derivatives is often compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac sodium.

The general findings from these studies suggest that the anti-inflammatory effects of quinazoline derivatives are influenced by the nature and position of substituent groups on the quinazoline ring system.

Table 1: Representative Anti-inflammatory Activity of Quinazoline Derivatives in Carrageenan-Induced Paw Edema Model (Note: Data for the specific compound this compound is not available. The table below is a generalized representation based on related quinazoline compounds.)

Compound ClassEdema Inhibition (%)Reference CompoundReference Compound Inhibition (%)
(Quinazoline-4(3H)-ylidene)hydrazides of dicarboxylic acids17.0–50.0Diclofenac sodiumVariable
2-Carboxyalkyl-(phenyl-)-triazolo[1,5-c]quinazolines0.00–40.63Diclofenac sodiumVariable
2-(5-(2-Aminophenyl)-1H-1,2,4-triazol-3-yl)alkyl-(phenyl-)carboxylic acids2.43–49.65Diclofenac sodiumVariable

The murine peritonitis model is a standard and effective model for evaluating the in vivo efficacy of antimicrobial agents against systemic infections, including those caused by Methicillin-resistant Staphylococcus aureus (MRSA). This model involves the intraperitoneal injection of a lethal dose of MRSA into mice, leading to a rapid and severe infection. The primary endpoint is typically survival, although bacterial load in the peritoneal fluid and various organs can also be assessed to determine the compound's bactericidal or bacteriostatic activity.

There is no specific information available from the searched scientific literature regarding the evaluation of Quinazoline-5-carboxylic acid; sodium salt in a murine peritonitis model of MRSA infection. However, the broader quinazoline class of compounds has been investigated for its anti-MRSA properties. For example, novel quinazoline sulfonamide-based scaffolds have been studied in a murine model of MRSA pneumonia, where they demonstrated a significant reduction in bacterial counts in lung tissues. Other quinazoline derivatives have been identified as NorA efflux pump inhibitors, which can enhance the efficacy of existing antibiotics against resistant S. aureus strains in a mouse thigh infection model. These findings suggest a potential, yet unconfirmed, utility for quinazoline-based compounds in combating MRSA infections.

Murine models of malaria are crucial for the discovery and development of new antimalarial drugs. These models typically involve infecting mice with rodent-specific Plasmodium species (e.g., P. berghei, P. yoelii) or with human Plasmodium falciparum in immunodeficient mice engrafted with human erythrocytes. These models allow for the assessment of a compound's ability to reduce parasitemia, prevent mortality, and clear the infection.

Specific studies on the efficacy of Quinazoline-5-carboxylic acid; sodium salt in murine malaria models have not been identified in the reviewed literature. The quinazoline scaffold is a component of some natural and synthetic compounds with a range of biological activities, but direct evidence of its application in this specific salt form against malaria in vivo is lacking. Research in the area of antimalarial drug discovery has explored a wide variety of heterocyclic compounds, and while quinolines are a well-known class of antimalarials, the investigation of quinazolines is less prominent.

The monoiodoacetate (MIA) model in rats is a widely used animal model of osteoarthritis that recapitulates many of the pathological features of the human disease, including cartilage degradation, subchondral bone changes, and chronic pain. The intra-articular injection of MIA, a metabolic inhibitor, induces chondrocyte death and subsequent cartilage breakdown, leading to joint damage. This model is valuable for testing the efficacy of potential disease-modifying anti-osteoarthritic drugs (DMOADs) that aim to protect cartilage.

There is no available scientific literature from the conducted searches that details the evaluation of Quinazoline-5-carboxylic acid; sodium salt in the rat MIA model for cartilage degradation. While the anti-inflammatory properties of some quinazoline derivatives suggest a potential role in inflammatory joint diseases, specific experimental data in a cartilage degradation model for this particular compound is not publicly available.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways for Quinazoline-5-carboxylic acid;sodium salt

The synthesis of quinazoline (B50416) derivatives is a well-trodden path, yet the quest for more efficient, environmentally friendly, and versatile synthetic routes is perpetual. Future research will likely focus on developing novel synthetic methodologies for quinazoline-5-carboxylic acid, which can then be readily converted to its sodium salt.

Key areas of exploration include:

One-Pot, Multi-Component Reactions (MCRs): These reactions offer an efficient and atom-economical approach to synthesizing complex molecules from simple starting materials in a single step. openmedicinalchemistryjournal.comdergipark.org.tr Future work could focus on developing novel MCRs that directly yield the quinazoline-5-carboxylic acid core, potentially utilizing innovative catalysts or reaction conditions. For instance, a one-pot, three-component condensation reaction has been successfully used to synthesize 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid from the sodium salt of (2-amino-phenyl)-oxo-acetic acid, 4-chlorobenzaldehyde (B46862), and ammonium (B1175870) acetate (B1210297). dergipark.org.tr

C-H Activation/Functionalization: Direct C-H activation is a powerful tool for introducing functional groups onto aromatic rings. Research into the selective C-H functionalization of the quinazoline core to introduce the carboxylic acid group at the 5-position would represent a significant advancement, bypassing traditional multi-step synthetic sequences.

Flow Chemistry: The use of continuous flow reactors can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. Developing a flow-based synthesis for quinazoline-5-carboxylic acid could streamline its production for further research and development.

Green Chemistry Approaches: Future synthetic strategies will increasingly emphasize the use of greener solvents, catalysts, and energy sources. openmedicinalchemistryjournal.com This includes exploring microwave-assisted synthesis, which has been shown to accelerate the synthesis of substituted quinazolines, and the use of environmentally benign catalysts. openmedicinalchemistryjournal.com

Advanced Computational Design for Enhanced Selectivity and Potency

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For quinazoline-5-carboxylic acid and its derivatives, these approaches can guide the design of new analogues with improved biological activity profiles.

Future computational efforts will likely involve:

Structure-Based Drug Design (SBDD): By utilizing the three-dimensional structures of target proteins, SBDD can be employed to design ligands that bind with high affinity and selectivity. For instance, the design of potent and selective ALK5 inhibitors was guided by co-crystal structures in the human ALK5 kinase domain. osti.gov

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods such as quantitative structure-activity relationship (QSAR) studies can be used to build predictive models that correlate chemical structure with biological activity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of ligand-protein complexes, helping to understand the binding process and the stability of interactions. nih.gov These simulations can aid in refining the design of quinazoline derivatives to optimize their binding kinetics and residence time at the target.

Free Energy Perturbation (FEP) Calculations: FEP and other advanced computational methods can more accurately predict the binding affinities of designed molecules, allowing for the prioritization of the most promising candidates for synthesis and biological evaluation.

Identification of New Biological Targets for Quinazoline Carboxylic Acids

The quinazoline scaffold is known to interact with a diverse range of biological targets, including protein kinases, phosphodiesterases, and G-protein coupled receptors. nih.govmdpi.comrsc.org However, the full spectrum of its biological interactions is likely yet to be fully elucidated.

Future research in this area should focus on:

Chemical Proteomics: This approach utilizes chemical probes to identify the protein targets of a small molecule within a complex biological system. Applying chemical proteomics to quinazoline-5-carboxylic acid could uncover novel binding partners and previously unknown mechanisms of action.

Phenotypic Screening: High-content screening of quinazoline derivatives in various cell-based assays can reveal unexpected biological activities and provide clues to novel therapeutic applications.

Target Deconvolution: For compounds identified through phenotypic screening, a variety of techniques, including genetic and proteomic approaches, can be used to identify the specific molecular target responsible for the observed phenotype.

Exploration of Non-canonical Targets: Research is expanding beyond traditional enzyme and receptor targets to include protein-protein interactions and nucleic acid structures. For example, certain quinazoline ligands have been shown to stabilize G-quadruplex DNA structures, representing a novel anticancer strategy. acs.orgacs.org

Development of Multi-Targeting Ligands Based on the Quinazoline Scaffold

The concept of "one molecule, multiple targets" is gaining traction as a promising strategy for treating complex diseases such as cancer, where multiple pathways are often dysregulated. nih.govnih.gov The quinazoline scaffold, with its inherent ability to interact with multiple targets, is an ideal starting point for the design of multi-targeting ligands. nih.gov

Future directions in this area include:

Rational Design of Dual Inhibitors: By combining the pharmacophoric features required for binding to two or more distinct targets, it is possible to design single molecules with dual activity. For example, quinazoline derivatives have been designed as dual inhibitors of EGFR and VEGFR-2. rsc.org

Fragment-Based Drug Discovery (FBDD): FBDD can be used to identify small molecular fragments that bind to different targets, which can then be linked together to create a multi-targeting ligand.

Systems Biology Approaches: By understanding the complex network of interactions that underlie a particular disease, it is possible to identify key nodes that can be targeted simultaneously for a more effective therapeutic outcome. This knowledge can guide the design of multi-targeting quinazolines.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery by accelerating timelines and improving the efficiency of identifying and developing new medicines. jddtonline.infonih.govijirt.orgjsr.orgmdpi.com

The application of AI and ML to the study of quinazoline-5-carboxylic acid and its derivatives could involve:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and biological activities to build predictive models for properties such as target affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. jddtonline.info

De Novo Drug Design: Generative AI models can design novel quinazoline derivatives with desired properties from scratch, expanding the accessible chemical space and potentially leading to the discovery of compounds with unique activity profiles. mdpi.com

Drug Repurposing: AI can analyze vast amounts of biological and clinical data to identify new therapeutic uses for existing drugs. This approach could be applied to quinazoline derivatives to find new applications beyond their original intended use. mdpi.com

Synthesis Planning: AI tools can assist in the design of efficient synthetic routes for novel quinazoline derivatives, a process that has traditionally been a time-consuming and labor-intensive endeavor. ijirt.org

By embracing these future directions, the scientific community can continue to build upon the rich history of quinazoline chemistry and unlock the full therapeutic potential of compounds like quinazoline-5-carboxylic acid and its sodium salt.

Q & A

Q. What advanced techniques identify degradation products of this compound under stress conditions?

  • Methodological Answer : Expose the compound to heat (70°C), light (1.2 million lux-hours), and acidic/alkaline conditions. Analyze degradation products via HRMS (Q-TOF) and 2D-NMR (HSQC, HMBC) to elucidate structures. Compare with predicted pathways (e.g., decarboxylation, ring oxidation) .

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